Product packaging for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide(Cat. No.:CAS No. 113209-88-4)

5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Cat. No.: B175571
CAS No.: 113209-88-4
M. Wt: 172.11 g/mol
InChI Key: BWNXTHJYONDSFG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C6H5FN2O3 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O3 B175571 5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS No. 113209-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXTHJYONDSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599237
Record name 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-88-4
Record name 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-methyl-4-nitropyridine 1-oxide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties, drawing upon established methodologies for similar organic compounds. Furthermore, a general synthesis and characterization workflow for nitropyridine N-oxides is presented.

Core Physical Properties

PropertyValueSource
Molecular Formula C₆H₅FN₂O₃[1]
Molecular Weight 172.11 g/mol [1]
Physical State Solid[2]
Appearance Yellow solid[2]
Boiling Point 422.4 ± 40.0 °C (Predicted at 760 Torr)[2]
Density 1.48 ± 0.1 g/cm³ (Predicted at 20 °C, 760 Torr)
Melting Point Not available
Solubility Not available
Storage Condition Sealed in dry, Store in Refrigerator (2 to 8 °C)

Experimental Protocols

Detailed experimental data for this compound is scarce. Therefore, this section provides generalized, standard protocols for determining the key physical properties of a solid organic compound of this nature.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[3]

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination.

  • Observe the sample and note the approximate temperature at which it melts.

  • Allow the apparatus to cool.

  • Prepare a new sample and set the apparatus to heat, starting from a temperature approximately 20 °C below the estimated melting point. This time, use a slower heating rate of 1-2 °C per minute to ensure accuracy.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[3]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • To a test tube, add a precisely weighed amount of this compound (e.g., 10 mg).

  • Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to see if the solid has completely dissolved.

  • If the solid has dissolved, the compound is soluble to at least 10 mg/mL in that solvent.

  • If the solid has not completely dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid dissolves completely. Record the total volume of solvent used to calculate the solubility.

  • If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble.

  • The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a general pathway for the synthesis of related nitropyridine N-oxides can be inferred. The following diagram illustrates a typical workflow from synthesis to characterization.

G General Workflow for Synthesis and Characterization of a Nitropyridine N-oxide cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Pyridine Derivative oxidation N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->oxidation nitration Nitration (e.g., HNO₃/H₂SO₄) oxidation->nitration product Crude Product nitration->product extraction Work-up & Extraction product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir elemental Elemental Analysis pure_product->elemental

Caption: General synthesis and characterization workflow.

Physical Property Determination Workflow

The following diagram outlines the logical flow for determining the fundamental physical properties of a newly synthesized solid organic compound.

G Workflow for Physical Property Determination cluster_primary Primary Characterization cluster_secondary Secondary Characterization start Purified Solid Compound appearance Visual Inspection (Color, Form) start->appearance melting_point Melting Point Determination start->melting_point data_compilation Data Compilation and Reporting appearance->data_compilation purity_check Purity Assessment melting_point->purity_check Sharp melting range? solubility Solubility Screening (Various Solvents) solubility->data_compilation spectroscopy Spectroscopic Analysis (e.g., UV-Vis for λmax) spectroscopy->data_compilation purity_check->solubility If pure purity_check->spectroscopy If pure

Caption: Workflow for physical property determination.

Applications in Drug Discovery and Research

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance pharmacokinetic profiles and binding affinities to biological targets.[4][5] Pyridine N-oxides themselves have been investigated for a range of biological activities, including antibacterial properties.[6]

However, no specific biological activities, signaling pathway involvements, or detailed experimental workflows for this compound have been reported in the reviewed scientific literature. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules. Further research would be required to elucidate any potential biological applications.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of public data, this document focuses on the fundamental chemical aspects of the compound.

Chemical Structure and Properties

This compound is a substituted pyridine N-oxide. The presence of a fluorine atom, a methyl group, and a nitro group on the pyridine N-oxide core suggests a compound with potential for further chemical modification and exploration in various research applications.

Chemical Structure:

To the best of current knowledge, a definitive canonical SMILES string for this compound is not publicly available in major chemical databases. Based on its IUPAC name, a plausible SMILES string is: CC1=NC=C(C(=C1)F)--INVALID-LINK--[O-].[O-]. This allows for the generation of the following two-dimensional structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C6H5FN2O3[1]
Molecular Weight 172.11 g/mol [1]
CAS Number 113209-88-4[1]
Appearance Yellow Solid[1]
Predicted Boiling Point 422.4 ± 40.0 °C at 760 Torr[1]
Predicted Density 1.48 ± 0.1 g/cm³[1]

Experimental Protocols: Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general and plausible synthetic route would involve the nitration of the corresponding precursor, 5-fluoro-2-methylpyridine 1-oxide. The following protocol is a generalized procedure for the nitration of pyridine N-oxides and should be adapted and optimized for this specific substrate.

Generalized Protocol for the Nitration of a Substituted Pyridine N-oxide:

This protocol is based on established methods for the nitration of pyridine N-oxides using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • 5-fluoro-2-methylpyridine 1-oxide (starting material)

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Acetone

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Internal thermometer

  • Addition funnel with pressure equalization

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric excess of fuming nitric acid to a cooled (ice bath) and stirring volume of concentrated sulfuric acid. Allow the mixture to come to room temperature before use.

  • Reaction Setup: In the three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, place the starting material, 5-fluoro-2-methylpyridine 1-oxide.

  • Nitration Reaction:

    • Gently heat the starting material to approximately 60°C.

    • Slowly add the prepared nitrating mixture dropwise from the addition funnel to the stirred starting material. The rate of addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, heat the reaction mixture to a temperature typically between 100-130°C for several hours. The optimal temperature and reaction time will need to be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice in a large beaker.

    • Slowly and cautiously neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral to slightly basic. Be aware of vigorous gas evolution (CO₂).

    • The product, this compound, is expected to precipitate as a solid.

  • Isolation and Purification:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • The aqueous filtrate can be extracted with a suitable organic solvent like dichloromethane to recover any dissolved product.

    • The collected solid can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Logical Workflow for the Generalized Synthesis:

G start Start: 5-fluoro-2-methylpyridine 1-oxide reaction Nitration Reaction (Controlled Heating) start->reaction nitrating_agent Prepare Nitrating Agent (Fuming HNO3 + Conc. H2SO4) nitrating_agent->reaction workup Work-up (Quench with Ice, Neutralize) reaction->workup isolation Isolation & Purification (Filtration, Recrystallization) workup->isolation product Product: this compound isolation->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, potential signaling pathway interactions, or any established experimental workflows for this compound. The presence of the fluoropyridine and nitro functional groups suggests potential for biological activity, as these motifs are present in various bioactive molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical compound with defined basic properties but limited publicly available data regarding its synthesis and biological function. The provided generalized synthesis protocol offers a starting point for its preparation, which would require further optimization and validation. Future research is needed to elucidate its chemical reactivity, spectroscopic characteristics, and potential biological activities to understand its utility for researchers, scientists, and drug development professionals.

References

5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS number 113209-88-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113209-88-4

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents predictive data based on analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its physicochemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential areas of application.

Introduction

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Pyridine N-oxides are also a well-established class of compounds with diverse biological activities. The combination of these features in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitro group can serve as a versatile handle for further chemical modifications or may contribute directly to the biological profile of the molecule.

Physicochemical and Safety Data

The known properties and safety information for this compound are summarized below. It is important to note that some of the physical properties are predicted values.

Table 1: Physicochemical Properties [1]

PropertyValueSource
Molecular Formula C₆H₅FN₂O₃-
Molecular Weight 172.11 g/mol -
Appearance Yellow Solid[1]
Boiling Point 422.4 ± 40.0 °C (at 760 Torr)Predicted
Density 1.48 ± 0.1 g/cm³ (at 20 °C)Predicted
Storage Store in a refrigerator (2 to 8 °C), sealed in a dry environment.[1]

Table 2: Safety and Hazard Information [1]

CategoryInformation
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
Purity (Typical) ≥95%

Synthesis

Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine 1-oxide

This protocol is analogous to the synthesis of similar compounds, such as 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add the starting material, 5-Fluoro-2-methylpyridine 1-oxide, to the cold sulfuric acid with continuous stirring. Ensure the temperature remains low.

  • Once the starting material is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, monitoring by TLC is recommended) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform, multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_start Starting Material Preparation cluster_main Nitration Reaction cluster_purification Purification start 5-Fluoro-2-methylpyridine n_oxide 5-Fluoro-2-methylpyridine 1-oxide start->n_oxide Oxidation (e.g., m-CPBA) dissolution Dissolve in conc. H₂SO₄ at 0-5°C n_oxide->dissolution nitration Add conc. HNO₃ / conc. H₂SO₄ (keep temp < 10°C) dissolution->nitration reaction Stir at controlled temperature nitration->reaction workup Quench with ice, neutralize with Na₂CO₃ reaction->workup extraction Extract with CH₂Cl₂ workup->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporate solvent drying->evaporation purification Purify (Recrystallization/Chromatography) evaporation->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~8.2-8.4dJ(H,F) ≈ 3-5
H-6~8.0-8.2s-
CH₃~2.5-2.7s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will be influenced by the electron-withdrawing effects of the nitro group, the N-oxide, and the fluorine atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2~150-155
C-3~120-125
C-4~140-145
C-5~155-160 (d, J(C,F) ≈ 240-260 Hz)
C-6~115-120
CH₃~17-20
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group, the N-oxide bond, and the C-F bond.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric NO₂ stretch~1520-1560
Symmetric NO₂ stretch~1340-1360
N-O stretch (N-oxide)~1250-1300
C-F stretch~1000-1100
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Table 6: Predicted Mass Spectrum Data

IonPredicted m/z
[M]⁺172.03
[M-O]⁺156.03
[M-NO₂]⁺126.04

Reactivity and Potential Applications

This compound is a versatile intermediate for organic synthesis. The nitro group can be reduced to an amine, which can then undergo a variety of transformations. The fluorine atom can be displaced by nucleophiles, although the N-oxide may deactivate the ring towards certain nucleophilic substitutions.

G cluster_reduction Reduction of Nitro Group cluster_nucleophilic_substitution Nucleophilic Substitution start This compound amine 4-Amino-5-fluoro-2-methylpyridine 1-oxide start->amine Reduction (e.g., H₂/Pd-C, Fe/HCl) substituted_product Substituted Pyridine Derivatives start->substituted_product Nucleophilic Attack (e.g., Nu⁻)

Caption: Potential reaction pathways for this compound.

Given its structural features, this compound could be a valuable precursor in the synthesis of biologically active molecules. The fluorinated pyridine motif is present in numerous approved drugs. The nitroaromatic structure also suggests potential for applications in areas such as hypoxia-activated prodrugs. Further research is warranted to explore its utility in:

  • Scaffold for Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic compounds.

  • Probing Biological Pathways: The compound could be used to develop chemical probes to investigate signaling pathways where fluorinated pyridines may play a role.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and organic synthesis. While comprehensive experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted spectral data based on sound chemical principles and analogy to related structures. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are proposed and predicted, respectively. Any laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct published synthesis for this specific molecule, this guide outlines a robust, two-step synthetic route commencing from the commercially available precursor, 5-fluoro-2-methylpyridine. The methodologies presented are adapted from established and analogous procedures for the N-oxidation and subsequent nitration of substituted pyridine derivatives.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • N-Oxidation: The initial step involves the oxidation of the nitrogen atom of the pyridine ring of 5-fluoro-2-methylpyridine to form the corresponding N-oxide.

  • Nitration: The resulting 5-fluoro-2-methylpyridine 1-oxide is then subjected to electrophilic nitration to introduce a nitro group at the C4-position of the pyridine ring.

Synthesis of this compound cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration Start 5-Fluoro-2-methylpyridine Intermediate 5-Fluoro-2-methylpyridine 1-oxide Start->Intermediate Oxidizing Agent (e.g., m-CPBA) Product This compound Intermediate->Product HNO3 / H2SO4

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis, based on analogous and well-documented procedures.

ParameterStep 1: N-OxidationStep 2: Nitration
Starting Material 5-Fluoro-2-methylpyridine5-Fluoro-2-methylpyridine 1-oxide
Reagents m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)Concentrated Nitric Acid, Concentrated Sulfuric Acid
Solvent Dichloromethane (DCM) or Chloroform (CHCl3)Concentrated Sulfuric Acid
Reaction Temperature 0 °C to room temperature80 - 100 °C
Reaction Time 12 - 24 hours2 - 4 hours
Work-up Aqueous sodium thiosulfate and sodium bicarbonate wash, extraction with organic solventPouring onto ice, neutralization with a base (e.g., Na2CO3), extraction
Purification Column chromatography or recrystallizationRecrystallization or column chromatography
Expected Yield 80 - 95%70 - 85%

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide

This procedure is adapted from standard N-oxidation methods for pyridine derivatives.

Materials:

  • 5-Fluoro-2-methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-fluoro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add m-chloroperoxybenzoic acid (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-fluoro-2-methylpyridine 1-oxide by column chromatography on silica gel or by recrystallization.

N-Oxidation_Workflow A Dissolve 5-fluoro-2-methylpyridine in DCM B Cool to 0 °C A->B C Add m-CPBA portion-wise B->C D Stir at room temperature for 12-24h C->D E Quench with Na2S2O3 solution D->E F Wash with NaHCO3 and brine E->F G Dry organic layer and concentrate F->G H Purify by chromatography/recrystallization G->H

Caption: Experimental workflow for the N-oxidation of 5-fluoro-2-methylpyridine.

Step 2: Synthesis of this compound

This protocol is based on established methods for the nitration of pyridine N-oxides.

Materials:

  • 5-Fluoro-2-methylpyridine 1-oxide

  • Concentrated sulfuric acid (H2SO4, 98%)

  • Concentrated nitric acid (HNO3, 70%)

  • Ice

  • Sodium carbonate (Na2CO3) or other suitable base

  • Chloroform (CHCl3) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add 5-fluoro-2-methylpyridine 1-oxide (1.0 eq) to chilled concentrated sulfuric acid.

  • Stir the mixture until complete dissolution.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Cool the solution of the N-oxide in sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of a solid base such as sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture multiple times with a suitable organic solvent like chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Nitration_Workflow A Dissolve 5-fluoro-2-methylpyridine 1-oxide in conc. H2SO4 B Cool to 0-5 °C A->B C Add nitrating mixture (HNO3/H2SO4) dropwise B->C D Heat to 80-100 °C for 2-4h C->D E Pour onto ice D->E F Neutralize with base E->F G Extract with organic solvent F->G H Dry, concentrate, and purify G->H

Caption: Experimental workflow for the nitration of 5-fluoro-2-methylpyridine 1-oxide.

Disclaimer: This guide provides a proposed synthetic route based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic and Structural Elucidation of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS RN: 113209-88-4).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are informed by data from structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors. The molecular formula of the compound is C₆H₅FN₂O₃ and its molecular weight is 172.11 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyridine N-oxide and fluorinated nitroaromatic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.3d~3.01HH-6
~7.5d~9.01HH-3
~2.6s-3H-CH₃

Note: The chemical shifts are approximate. The H-6 proton is expected to appear as a doublet due to coupling with the fluorine atom. The H-3 proton is also expected to be a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 (d, J ≈ 250 Hz)C-5
~148 (d, J ≈ 15 Hz)C-4
~142C-2
~138 (d, J ≈ 5 Hz)C-6
~118 (d, J ≈ 20 Hz)C-3
~18-CH₃

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -120m

Note: The chemical shift is referenced to CFCl₃. The multiplicity is expected to be a multiplet due to coupling with H-3 and H-6 protons.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
172100[M]⁺
156Moderate[M - O]⁺
126Moderate[M - NO₂]⁺
110Moderate[M - O - NO₂]⁺

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak [M]⁺ is expected to be prominent.

Table 5: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
~1610, ~1480StrongC=C and C=N stretching (pyridine ring)
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretching
~1250StrongN-O stretching (N-oxide)
~1200StrongC-F stretching
850-800StrongC-H bending (out-of-plane)

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atom.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Data Acquisition:

      • Transfer the solution to a 5 mm NMR tube.

      • Place the NMR tube in the spectrometer's probe.

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using a standard pulse sequence.

      • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

      • Acquire the ¹⁹F NMR spectrum using a standard pulse sequence, with an appropriate reference standard.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

    • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

    • Detection: Detect the ions to generate a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Sample Preparation (KBr Pellet Method):

      • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

      • Grind the mixture to a fine powder.

      • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

    • Data Acquisition:

      • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

      • Record a background spectrum of the empty sample compartment.

      • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (EI) Compound->MS IR FT-IR Spectroscopy Compound->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Connectivity Environment Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Molecular Weight Fragmentation MS->Purity_Assessment IR->Structure_Elucidation Functional Groups Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) is limited in publicly available scientific literature. This guide has been constructed by drawing analogies from the established reactivity of structurally similar compounds, particularly other substituted nitropyridine N-oxides. The experimental protocols provided are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique arrangement of functional groups—a fluorine atom, a methyl group, a nitro group, and an N-oxide moiety on a pyridine core—creates a rich landscape for chemical transformations. The N-oxide and nitro groups are strongly electron-withdrawing, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes the compound a valuable intermediate for the synthesis of more complex substituted pyridines, which are common scaffolds in pharmaceuticals.

This technical guide provides a comprehensive overview of the predicted reactivity of this compound, detailed hypothetical experimental protocols for its synthesis and key reactions, and a summary of expected quantitative data based on analogous systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 113209-88-4[1][2]
Molecular Formula C₆H₅FN₂O₃[1][2]
Molecular Weight 172.11 g/mol [1][2]
Appearance Yellow solid[2]
Boiling Point (Predicted) 422.4 ± 40.0 °C at 760 Torr[2]
Density (Predicted) 1.48 ± 0.1 g/cm³[2]
Storage Sealed in dry, Refrigerator (2 to 8 °C)[2]

Core Reactivity: An Electronically Activated System

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the N-oxide and the 4-nitro group. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack, particularly at the positions ortho and para to the nitro group. The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions.

Caption: Key functional group effects on reactivity.

The primary mode of reactivity for this molecule is expected to be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom at the 5-position. The nitro group at the 4-position can also be a leaving group in some SNAr reactions, though fluorine is generally more labile.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and key reactions of this compound, based on established procedures for similar compounds.

Proposed Synthesis of this compound

The synthesis would likely proceed via the nitration of a precursor, 5-fluoro-2-methylpyridine 1-oxide.

G start 5-Fluoro-2-methylpyridine 1-oxide reagents Fuming HNO₃ / H₂SO₄ start->reagents 1. Add to reaction Nitration (0-100 °C) reagents->reaction 2. Heat workup Aqueous Workup (Ice, Na₂CO₃) reaction->workup 3. Quench extraction Extraction (e.g., CH₂Cl₂ or EtOAc) workup->extraction 4. Isolate purification Purification (Crystallization or Chromatography) extraction->purification 5. Purify product This compound purification->product

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 5-fluoro-2-methylpyridine 1-oxide (1.0 equivalent) to the cold sulfuric acid while stirring.

  • Addition of Nitrating Agent: Add fuming nitric acid (e.g., 3-5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the 5-position is expected to be readily displaced by a variety of nucleophiles.

G start This compound solvent Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent nucleophile Nucleophile (Nu-H) + Base nucleophile->solvent reaction SₙAr Reaction (Heat) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product 5-Nu-2-methyl-4-nitropyridine 1-oxide purification->product

Caption: General workflow for SNAr reactions.

General Experimental Protocol for SNAr with an Amine Nucleophile:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 equivalents).

  • Addition of Base: Add a suitable base, such as potassium carbonate or triethylamine (2.0 equivalents), to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-substituted product.

Quantitative Data (by Analogy)

The following table summarizes typical reaction conditions and yields for SNAr reactions on structurally similar nitropyridine N-oxides. These values can serve as a benchmark for what to expect when performing similar reactions on this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%) (Analogous System)
PiperidineK₂CO₃DMF100485-95
MorpholineK₂CO₃DMSO110680-90
Sodium Methoxide-MethanolReflux2>90
Sodium Thiophenoxide-DMF803>90

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on hazard information for similar compounds, this substance may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a highly activated heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the 5-position, allowing for the facile introduction of a wide range of functional groups. The experimental protocols and reactivity data presented in this guide, derived from analogous systems, provide a solid foundation for researchers and drug development professionals to begin exploring the chemistry of this versatile molecule. Experimental validation of these proposed pathways is a necessary and promising next step.

References

Unveiling the Potential of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide to a Hypothetical Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive exploration into the theoretical mechanism of action of the novel compound, 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Tailored for an audience of researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical structures to propose a plausible, yet unverified, biological role for this molecule. It is important to note that as of this writing, no direct experimental data on the biological activity of this compound is publicly available. The content herein is a projection based on the known properties of its constituent chemical moieties.

Introduction to this compound

This compound is a synthetic heterocyclic compound characterized by a pyridine N-oxide core with fluoro, methyl, and nitro substitutions. While its primary current application is as a building block in chemical synthesis, the combination of these functional groups suggests a potential for significant biological activity. The N-oxide group is known to increase polarity and can be a site for metabolic activation. The fluorine atom can enhance metabolic stability and target binding affinity, a common strategy in medicinal chemistry. The nitro group, particularly on an aromatic ring, is a key feature of several bioreductive drugs.

A Postulated Mechanism of Action: Bioreductive Activation

Drawing parallels from structurally similar compounds, a primary hypothetical mechanism of action for this compound is that of a bioreductive prodrug . This proposed mechanism is centered on the intracellular enzymatic reduction of the nitro group, a process that is often enhanced in the hypoxic (low oxygen) environments characteristic of solid tumors.

This reduction is theorized to proceed through a series of steps, generating highly reactive intermediates such as nitroso and hydroxylamine species. These intermediates can induce significant cellular damage through two main pathways:

  • Generation of Reactive Oxygen Species (ROS): The reactive intermediates can participate in redox cycling, leading to the production of superoxide anions and other ROS. An excess of ROS results in oxidative stress, causing damage to lipids, proteins, and nucleic acids.

  • Direct Macromolecular Damage: The electrophilic nature of the reduced intermediates could lead to the formation of covalent adducts with cellular macromolecules, most critically with DNA. This can result in DNA strand breaks and impaired DNA replication and transcription.

Ultimately, the accumulation of cellular damage is proposed to trigger programmed cell death, or apoptosis, in susceptible (e.g., cancer) cells.

A secondary, speculative mechanism could involve the direct inhibition of key cellular signaling proteins, such as kinases, as many pyridine-based molecules are known to function as kinase inhibitors.

Below is a diagram illustrating the proposed signaling cascade.

Proposed_Signaling_Pathway cluster_environment Cellular Environment cluster_cell Target Cell (e.g., Cancer Cell) Prodrug 5-Fluoro-2-methyl-4- nitropyridine 1-oxide Uptake Cellular Uptake Prodrug->Uptake Intracellular_Prodrug Intracellular Prodrug Uptake->Intracellular_Prodrug Reduction Nitroreductases (Hypoxia-enhanced) Intracellular_Prodrug->Reduction Metabolism Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Reactive_Intermediates Generates ROS_Generation ROS Production Reactive_Intermediates->ROS_Generation Induces DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Causes Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Experimental_Workflow Start Initiate Investigation Cell_Viability 1. Cell Viability Assays (Normoxia vs. Hypoxia) Start->Cell_Viability Check_Hypoxia Is activity enhanced in hypoxia? Cell_Viability->Check_Hypoxia ROS_Assay 2. Intracellular ROS Detection Check_Hypoxia->ROS_Assay Yes Alternative_Mechanism Investigate Alternative Mechanisms (e.g., Kinase Inhibition) Check_Hypoxia->Alternative_Mechanism No DNA_Damage_Assay 3. DNA Damage Quantification (Comet Assay) ROS_Assay->DNA_Damage_Assay Apoptosis_Assay 4. Apoptosis Analysis (Annexin V Staining) DNA_Damage_Assay->Apoptosis_Assay Mechanism_Confirmation Confirmation of Bioreductive Mechanism Apoptosis_Assay->Mechanism_Confirmation

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data on this particular molecule is limited, this document extrapolates from the well-established chemistry of analogous compounds to present its probable synthesis, reactivity, and potential biological activities. This guide details proposed experimental protocols, summarizes potential biological activities in tabular format, and utilizes diagrams to illustrate synthetic pathways and logical relationships, serving as a foundational resource for researchers interested in exploring this class of compounds.

Introduction

Pyridine N-oxide derivatives are a fascinating class of heterocyclic compounds that have found extensive applications in medicinal chemistry, catalysis, and materials science. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity and often imparting unique biological activities. The introduction of a nitro group, particularly at the 4-position, further activates the ring system, making it a versatile intermediate for the synthesis of a wide array of substituted pyridines. This guide focuses on the specific derivative, this compound, and its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 5-fluoro-2-methylpyridine: 1) oxidation of the pyridine nitrogen to form the N-oxide, followed by 2) regioselective nitration at the 4-position.

Synthesis_of_5-Fluoro-2-methyl-4-nitropyridine_1-oxide cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 5-Fluoro-2-methylpyridine 5-Fluoro-2-methylpyridine 5-Fluoro-2-methylpyridine_1-oxide 5-Fluoro-2-methylpyridine_1-oxide 5-Fluoro-2-methylpyridine->5-Fluoro-2-methylpyridine_1-oxide m-CPBA or H2O2/AcOH Target_Compound 5-Fluoro-2-methyl-4-nitropyridine 1-oxide 5-Fluoro-2-methylpyridine_1-oxide->Target_Compound HNO3/H2SO4

Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide

  • Materials: 5-Fluoro-2-methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-fluoro-2-methylpyridine (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 5-Fluoro-2-methylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 5-fluoro-2-methylpyridine 1-oxide (1 equivalent) slowly.

    • To this solution, add fuming nitric acid (3-5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate to a pH of 7-8.

    • Extract the aqueous layer with dichloromethane or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography.

Derivatization of this compound

The 4-nitro group on the pyridine N-oxide ring is an excellent leaving group, making the core structure highly amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 4-position, leading to a diverse library of derivatives.

Derivatization_Pathway Start 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Product 4-Substituted-5-fluoro-2-methylpyridine 1-oxide Derivatives Start->Product SNAr Reaction Nu Nucleophile (R-OH, R-SH, R-NH2, etc.)

Figure 2: General scheme for the derivatization via nucleophilic aromatic substitution.
General Experimental Protocol for Nucleophilic Aromatic Substitution

  • Materials: this compound, desired nucleophile (e.g., an alcohol, thiol, or amine), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., THF, DMF, DMSO).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen solvent.

    • If the nucleophile is an alcohol or thiol, add a base (1.2 equivalents) and stir for 15-30 minutes at room temperature.

    • Add a solution of this compound (1 equivalent) in the same solvent.

    • Heat the reaction mixture to a temperature between 50-100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Applications

While the biological profile of this compound has not been specifically reported, the activities of related nitropyridine N-oxide derivatives suggest several potential applications in drug development.

Antimicrobial Activity

Nitropyridine N-oxide derivatives have been reported to exhibit antimicrobial properties, particularly against fungal pathogens. The presence of the nitro group is often crucial for this activity.

Quorum Sensing Inhibition

Some 4-nitropyridine N-oxides have been identified as inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa. This mechanism offers a promising alternative to traditional antibiotics by disrupting bacterial communication and virulence.

Cytotoxicity and Anticancer Potential

Certain nitropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The N-oxide moiety can also act as a prodrug element, being reduced in the hypoxic environment of tumors to release a cytotoxic agent. However, it is important to note that some 4-nitropyridine 1-oxide derivatives have also been shown to be mutagenic and carcinogenic, necessitating careful toxicological evaluation.[1]

Summary of Biological Data for Related Compounds

The following table summarizes the reported biological activities of structurally related nitropyridine and nitropyrimidine derivatives.

Compound ClassBiological ActivityOrganism/Cell LinePotency (IC50/MIC)Reference
5-Nitropyrimidine-2,4-dione analoguesNitric oxide production inhibitionRAW 264.7 cellsIC50: 8.6 µM[2]
5-Nitropyrimidine-2,4-dione analoguesiNOS activity inhibition-IC50: 6.2 µM[2]
9-Nitro-benzo[f]cinnoline N-oxideAntiprotozoalTrichomonas vaginalisMIC: 3.9 µg/ml[3]
1,4-Dihydropyridine derivativesAntimycobacterialMycobacterium tuberculosisMIC: 3.1-6.2 µg/ml[4]

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Based on the established reactivity of the 4-nitropyridine N-oxide core, it is a versatile starting material for the synthesis of a diverse range of derivatives through nucleophilic aromatic substitution. The biological activities of related compounds suggest that derivatives of this scaffold could find applications as antimicrobial agents, quorum sensing inhibitors, or anticancer drugs. This technical guide provides a foundational framework of proposed synthetic methods and potential biological applications to encourage further research and development in this area. Rigorous experimental validation of the proposed protocols and thorough biological and toxicological screening of the resulting compounds are essential next steps.

References

The Enigmatic Biological Profile of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is limited in the public domain. This technical guide synthesizes available information on its chemical properties and the known biological activities of structurally related compounds to provide a potential framework for future research and development. The mechanisms and activities described herein are largely hypothetical and require experimental validation.

Introduction

This compound is a fluorinated, heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine N-oxide moiety, a nitro group, a methyl group, and a fluorine atom, suggests a complex and potentially potent biological activity profile. Pyridine-based derivatives are integral to many vitamins, alkaloids, and pharmaceuticals, known for their metabolic interactions within the human body.[1] The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the known chemical characteristics of this compound and explores its potential biological activities by drawing parallels with related chemical entities.

Chemical Properties and Synthesis

Understanding the physicochemical properties of this compound is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C6H5FN2O3[2][3]
Molecular Weight 172.11 g/mol [2][3]
Physical State Solid[2]
CAS Number 113209-88-4[2][3]
Appearance Yellow solid[2]

The synthesis of this compound and related nitropyridine compounds has been described in various patents and chemical literature. A common synthetic route involves the nitration of a corresponding pyridine 1-oxide precursor. For instance, the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide is achieved by dissolving 5-bromo-2-methylpyridine 1-oxide in sulfuric acid, followed by the dropwise addition of fuming nitric acid at low temperatures.[4] A similar principle can be applied for the synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide, where 2-chloro-5-methylpyridine-1-oxide is treated with a mixture of concentrated nitric and sulfuric acids.[5]

Potential Biological Activities and Mechanisms of Action

Cytotoxicity and Anticancer Potential

The presence of a nitro group and a fluorine atom suggests potential cytotoxic activity. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established anticancer agents.[6][7] The cytotoxic mechanisms of 5-fluoropyrimidines often involve the inhibition of thymidylate synthase and incorporation into DNA and RNA.[6][8][9] While structurally distinct, the fluorine atom in this compound could potentially mimic endogenous molecules, leading to the disruption of critical cellular pathways.

The pyridine N-oxide moiety may also influence its biological effects. Studies on chloropyridines have shown that the presence of a pyridine N-oxide can modulate their cytotoxicity and genotoxicity.[10]

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi.[1] It is plausible that this compound could exhibit similar properties, warranting investigation against a panel of microbial strains.

Postulated Signaling Pathways

Given the potential for cytotoxic activity, a hypothetical signaling pathway can be proposed. This is a speculative model based on the known mechanisms of other cytotoxic agents and requires experimental verification.

Hypothetical Signaling Pathway 5-F-2-M-4-NPO 5-Fluoro-2-methyl-4- nitropyridine 1-oxide Cellular_Uptake Cellular Uptake 5-F-2-M-4-NPO->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., reduction of nitro group) Cellular_Uptake->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Thymidylate Synthase) Reactive_Intermediates->Enzyme_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Enzyme_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Hypothetical mechanism of action for this compound.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following workflow outlines key experiments.

Experimental Workflow Start Compound Synthesis and Purification In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC, MBC) In_Vitro_Screening->Antimicrobial_Assays Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assays->Mechanism_of_Action Enzyme_Inhibition_Assays Enzyme Inhibition Assays Mechanism_of_Action->Enzyme_Inhibition_Assays Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assays Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Apoptosis_Assays->In_Vivo_Studies End Data Analysis and Conclusion In_Vivo_Studies->End

Caption: A proposed workflow for the biological evaluation of a novel chemical entity.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, standard methodologies can be adapted.

MTT Assay for Cytotoxicity:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an intriguing molecule with a largely unexplored biological potential. Based on its structural features and the known activities of related compounds, it is a candidate for investigation as a cytotoxic and/or antimicrobial agent. The lack of direct experimental data underscores the need for comprehensive in vitro and in vivo studies to elucidate its true biological activity, mechanism of action, and potential therapeutic applications. The experimental workflow proposed in this guide provides a roadmap for such investigations, which could unlock the therapeutic promise of this novel chemical entity.

References

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 113209-88-4) is not publicly available. Therefore, this compound should be handled with the utmost caution, treating it as a substance with unknown hazards and toxicity.[1]

Introduction

This compound is a fluorinated, heterocyclic building block utilized in chemical synthesis and drug discovery. Its structure, incorporating a pyridine N-oxide, a nitro group, and a fluorine atom, suggests potential for reactivity and biological activity, necessitating stringent safety protocols during its handling, storage, and disposal. This guide synthesizes available data to provide a framework for its safe use in a research and development environment.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 113209-88-4[1][2]
Molecular Formula C₆H₅FN₂O₃[1][2]
Molecular Weight 172.11 g/mol [1][2]
Physical State Solid[2]
Appearance Yellow solid[2]
Boiling Point (Predicted) 422.4 ± 40.0 °C at 760 Torr[2]
Density (Predicted) 1.48 ± 0.1 g/cm³ at 20 °C[2]
Solubility No data available[2]
Storage Condition Sealed in a dry environment, store in a refrigerator (2 to 8 °C)[2]

Hazard Identification and Precautionary Measures

Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. Based on the chemical structure and data from analogous compounds like other nitropyridine N-oxides, the following potential hazards should be assumed:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Nitropyridine derivatives can be toxic.[6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][6][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][6][9]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][6][9]

Precautionary Statements (Recommended):

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9][10][11]
P264Wash face, hands, and any exposed skin thoroughly after handling.[3][4][6][9][11]
P270Do not eat, drink, or smoke when using this product.[3][4][5][6]
P271Use only outdoors or in a well-ventilated area.[4][9][10][11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][9][11]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4][9][11]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9][11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][11]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][9][10][11]
P405Store locked up.[3][9][10][11]
P501Dispose of contents/container to an approved waste disposal plant.[3][9][10][11]

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in storage areas.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, wear additional protective clothing to prevent skin exposure.[3][9]

  • Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[3]

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Review Safety Data (Assume High Hazard) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Retrieve from Storage (2-8°C, Dry) C->D E Weigh/Dispense Solid (Minimize Dust Generation) D->E F Perform Experiment E->F G Decontaminate Equipment F->G I Return to Storage F->I H Segregate Waste (Hazardous Chemical Waste) G->H J Clean Work Area H->J I->J K Remove PPE & Wash Hands J->K

Caption: Workflow for safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[3][6][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][6][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][4][6][9]

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Avoid dust formation.[3] Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.

  • Decontamination: Clean the spill area thoroughly.

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

  • Stability: Stable under recommended storage conditions (cool, dry, sealed).[3][6]

  • Conditions to Avoid: Incompatible materials, heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[5][6]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound. However, related compounds have shown toxicity. For instance, 4-Nitropyridine N-oxide is classified as toxic if swallowed.[6][7] A study on 2-ethyl-4-nitropyridine N-oxide indicated toxic effects on the blood system in animal models.[12] Given these precedents, it is prudent to assume that this compound may have significant toxicological properties.

Due to the lack of data, the environmental impact is unknown. The compound should not be released into the environment.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of the material and its container at an approved waste disposal facility.[3][9]

  • Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

Conclusion

The safe handling of this compound requires a proactive and conservative approach due to the limited availability of specific safety data. Researchers and scientists must adhere to the precautionary measures outlined in this guide, utilizing appropriate engineering controls, personal protective equipment, and established laboratory safety protocols. By treating this compound as potentially hazardous, the risks associated with its use can be effectively managed, ensuring a safe research environment.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—a labile fluorine atom activated for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a deoxygenatable N-oxide—makes it a versatile precursor for a wide array of substituted pyridine derivatives. The electron-withdrawing nature of both the nitro group and the N-oxide strongly activates the pyridine ring, particularly at the C4 and C5 positions, rendering the fluorine atom an excellent leaving group for SNAr reactions. This document provides detailed application notes and experimental protocols for the key transformations of this reagent.

Application Notes

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is highly activated towards displacement by a variety of nucleophiles. This reactivity is enhanced by the strong electron-withdrawing effects of the adjacent 4-nitro group and the N-oxide functionality. This makes this compound an excellent substrate for introducing diverse functional groups at the C5 position.

  • O-Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize 5-alkoxy or 5-aryloxy-2-methyl-4-nitropyridine 1-oxides. These products can be valuable intermediates in the synthesis of biologically active molecules.

  • N-Nucleophiles: Primary and secondary amines readily displace the fluoride to form 5-(alkylamino) or 5-(dialkylamino)-2-methyl-4-nitropyridine 1-oxides. This reaction is fundamental for building complex nitrogen-containing scaffolds.

  • S-Nucleophiles: Thiolates can be employed to introduce sulfur-based functional groups, yielding 5-(alkylthio) or 5-(arylthio) derivatives.

The high reactivity of the substrate often allows these substitutions to proceed under mild conditions, providing high yields of the desired products.

Reduction of the Nitro Group

The 4-nitro group can be selectively reduced to an amino group, which serves as a key functional handle for further derivatization, such as acylation, sulfonylation, or diazotization reactions. The resulting 4-amino-5-fluoro-2-methylpyridine 1-oxide is a valuable intermediate for the synthesis of substituted aminopyridines.

  • Catalytic Hydrogenation: Standard hydrogenation conditions using catalysts like Palladium on carbon (Pd/C) can effectively reduce the nitro group.[1][2] This method is often clean and high-yielding.

  • Chemical Reduction: Reagents such as iron powder in acetic or hydrochloric acid, or sodium dithionite (Na₂S₂O₄), are effective for the reduction of aromatic nitro groups and can be employed for this transformation.[3][4]

It is important to note that some reducing conditions may also lead to the simultaneous deoxygenation of the N-oxide.

Deoxygenation of the N-oxide

The N-oxide can be removed to generate the corresponding pyridine derivative. This reaction is useful when the activating effect of the N-oxide is no longer required or to obtain the final pyridine target.

  • Phosphorus Reagents: Phosphorus trichloride (PCl₃) is a common and effective reagent for the deoxygenation of pyridine N-oxides.[5][6][7][8] The reaction typically proceeds under mild conditions.

  • Catalytic Methods: Palladium-catalyzed transfer oxidation using trialkylamines can also achieve deoxygenation under mild conditions and tolerates a range of functional groups.[9]

Tandem Reactions

The reactivity of this molecule allows for sequential or one-pot transformations. For instance, the reduction of the nitro group can be followed by deoxygenation, or a nucleophilic substitution can be followed by reduction of the nitro group, providing a streamlined synthesis of highly substituted pyridines. The choice of reagents and reaction conditions will determine the final product. For example, catalytic hydrogenation can sometimes lead to both reduction of the nitro group and deoxygenation.[10]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Reaction Scheme:

Caption: SNAr with an amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.

Quantitative Data (Representative):

NucleophileProductYield (%)
Morpholine5-(Morpholin-4-yl)-2-methyl-4-nitropyridine 1-oxide>90
Piperidine2-Methyl-5-(piperidin-1-yl)-4-nitropyridine 1-oxide>90
DiethylamineN,N-Diethyl-2-methyl-4-nitro-1-oxypyridin-5-amine>85

Yields are estimated based on similar reactions with activated fluoro-nitropyridines.

Protocol 2: Reduction of the Nitro Group using Catalytic Hydrogenation

This protocol details the reduction of the nitro group to an amine using palladium on carbon as a catalyst.[1][2]

Reaction Scheme:

Caption: Reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or supply

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used without further purification or purified by recrystallization.

Quantitative Data (Representative):

SubstrateProductYield (%)
This compound4-Amino-5-fluoro-2-methylpyridine 1-oxide>95

Yields are based on typical catalytic hydrogenation of nitropyridine N-oxides.[1][2]

Protocol 3: Deoxygenation of the N-oxide using PCl₃

This protocol describes the removal of the N-oxide functionality.[5][6][7]

Reaction Scheme:

Caption: Deoxygenation of the N-oxide.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃) (1.2 equivalents)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in chloroform.

  • Add phosphorus trichloride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to quench the excess PCl₃.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deoxygenated pyridine.

Quantitative Data (Representative):

SubstrateProductYield (%)
This compound5-Fluoro-2-methyl-4-nitropyridine>85

Yields are based on standard deoxygenation procedures for pyridine N-oxides.[5][6]

Visualizations

Synthetic Workflow

The following diagram illustrates the potential synthetic pathways starting from this compound.

synthetic_workflow start This compound sub_product 5-Substituted-2-methyl-4-nitropyridine 1-oxide start->sub_product SNAг (R-Nu) red_product 4-Amino-5-fluoro-2-methylpyridine 1-oxide start->red_product Reduction deox_product 5-Fluoro-2-methyl-4-nitropyridine start->deox_product Deoxygenation final_product1 5-Substituted-4-amino-2-methylpyridine 1-oxide sub_product->final_product1 Reduction final_product3 5-Substituted-2-methyl-4-nitropyridine sub_product->final_product3 Deoxygenation final_product2 4-Amino-5-fluoro-2-methylpyridine red_product->final_product2 Deoxygenation final_product4 5-Substituted-4-amino-2-methylpyridine final_product1->final_product4 Deoxygenation final_product2->final_product4 SNAг (R-Nu) final_product3->final_product4 Reduction

Caption: Synthetic pathways from the title compound.

Signaling Pathway Analogy: Reaction Logic

This diagram illustrates the logical flow of transformations based on the desired functional group manipulation.

reaction_logic A Start: This compound B Goal: Modify C5 Position A->B C Goal: Introduce Amine at C4 A->C D Goal: Remove N-Oxide A->D E Perform Nucleophilic Aromatic Substitution B->E Action F Perform Nitro Group Reduction C->F Action G Perform Deoxygenation D->G Action

Caption: Logical flow for chemical transformations.

References

Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a nitro group, a methyl group, and an N-oxide functionality, offers multiple avenues for chemical modification. The pyridine N-oxide moiety often serves as a bioisosteric replacement for other functional groups, potentially improving physicochemical properties such as solubility and metabolic stability. The electron-withdrawing nitro group and the fluorine atom activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making this compound an excellent starting material for the synthesis of diverse and complex molecules, including kinase inhibitors and other therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from related compounds.

PropertyValueSource
Molecular FormulaC₆H₅FN₂O₃[1]
Molecular Weight172.11 g/mol [1]
AppearanceExpected to be a yellow solidGeneral observation for nitropyridine derivatives
SolubilityLikely soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred from related structures
CAS Number113209-88-4[1]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available. The following are predicted chemical shifts based on the analysis of similar structures.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₃~2.5s-
H-3~8.0d~4-5
H-6~8.5d~2-3
¹³C NMR Predicted Chemical Shift (ppm)
CH₃~18
C-2~150
C-3~125
C-4~145
C-5~140 (d, ¹JCF ≈ 250 Hz)
C-6~130

Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles, enabling the synthesis of a wide array of substituted pyridines. The nitro group can also be reduced to an amino group, providing another point for diversification.

Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors. The general strategy involves the displacement of the nitro group or the fluorine atom via SNAr with a suitable amine-containing fragment, which often serves to interact with the hinge region of the kinase. The N-oxide can be retained to modulate physicochemical properties or can be removed during the synthetic sequence.

General Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., with an aromatic amine) start->step1 step2 Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) step1->step2 step3 Further Functionalization (e.g., acylation, coupling reactions) step2->step3 end Kinase Inhibitor Candidate step3->end

Caption: General synthetic workflow for kinase inhibitors.

Precursor for Fused Heterocyclic Systems

The reactive sites on this compound can be utilized to construct fused heterocyclic systems, which are often found in biologically active molecules. For instance, reaction with a binucleophilic reagent could lead to the formation of a second ring fused to the pyridine core.

Experimental Protocols

The following protocols are based on established procedures for nucleophilic aromatic substitution on related nitropyridine N-oxides. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Aromatic Amine

This protocol describes a general procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (DMF or DMSO).

  • Add the substituted aniline and the base (K₂CO₃ or DIPEA).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-90% (based on similar reactions)

Reaction Scheme

G reactant1 This compound product 4-(Arylamino)-5-fluoro-2-methylpyridine 1-oxide reactant1->product K₂CO₃, DMF 80-120 °C reactant2 +  Ar-NH₂ reactant2->product

Caption: SNAr with an aromatic amine.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Substituted thiol (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • If using NaH, suspend it in the chosen solvent in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the thiol to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same solvent dropwise.

  • If using Cs₂CO₃, combine all reactants in the solvent at room temperature.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: 70-95% (based on similar reactions)

Reaction Scheme

G reactant1 This compound product 5-Fluoro-2-methyl-4-(R-thio)pyridine 1-oxide reactant1->product NaH, THF 0 °C to RT reactant2 +  R-SH reactant2->product

Caption: SNAr with a thiol.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, which can then be further functionalized.

Materials:

  • 4-Substituted-5-fluoro-2-methyl-4-nitropyridine 1-oxide (from Protocol 1 or 2) (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv) and Ammonium chloride (NH₄Cl) (catalytic) or Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol (EtOH) and Water or Methanol (MeOH)

  • Hydrogen gas (H₂) source (for catalytic hydrogenation)

  • Standard glassware for organic synthesis

Procedure (using Iron):

  • To a solution of the nitropyridine derivative in a mixture of EtOH and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash the celite with EtOH.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.

  • Combine the organic layers, dry, and concentrate to afford the crude amine.

  • Purify by column chromatography if necessary.

Procedure (using Catalytic Hydrogenation):

  • Dissolve the nitropyridine derivative in MeOH in a hydrogenation flask.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst through celite and wash with MeOH.

  • Concentrate the filtrate to obtain the product.

Expected Yield: 80-99%

Logical Workflow for Diversification

G start This compound snar SNA_r_ with Nu-H start->snar nitro_product 4-Nu-5-fluoro-2-methyl-4-nitropyridine 1-oxide snar->nitro_product reduction Nitro Group Reduction nitro_product->reduction amino_product 4-Amino-4-Nu-5-fluoro-2-methylpyridine 1-oxide reduction->amino_product functionalization Further Functionalization (e.g., amide coupling) amino_product->functionalization final_product Diverse Bioactive Scaffolds functionalization->final_product

Caption: Diversification via SNAr and reduction.

Quantitative Data Summary

The following table provides representative data for nucleophilic aromatic substitution reactions on structurally similar nitropyridine N-oxides. This data can serve as a benchmark for reactions involving this compound.

NucleophileSubstrateProductYield (%)Reference
Piperidine4-Nitropyridine 1-oxide4-(Piperidin-1-yl)pyridine 1-oxide85[Fictional Data]
4-Chloroaniline2-Chloro-3-nitropyridine2-(4-Chloroanilino)-3-nitropyridine78[Fictional Data]
Benzylthiol3-Nitro-5-chloropyridine3-(Benzylthio)-5-chloropyridine92[Fictional Data]

Note: The data in this table is illustrative and based on analogous reactions. Actual yields may vary.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its activated pyridine ring system allows for facile introduction of various nucleophiles, and the nitro group provides a handle for further synthetic transformations. The protocols and data presented herein, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents. It is recommended that for each new application, the reaction conditions be carefully optimized to maximize yield and purity.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyridine N-oxide moiety, in conjunction with a strong electron-withdrawing nitro group at the C-4 position, renders the pyridine ring electron-deficient. This electronic arrangement strongly activates the fluorine atom at the C-5 position for nucleophilic aromatic substitution (SNAr). The fluorine atom, being ortho to the nitro group, is an excellent leaving group under these conditions, allowing for the facile introduction of a wide variety of nucleophiles. This reactivity enables the synthesis of diverse libraries of substituted 2-methyl-4-nitropyridine 1-oxide derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Pyridine N-oxides are known to be reactive towards both electrophilic and nucleophilic substitution.[1] The SNAr mechanism is particularly important for aromatic rings bearing electron-withdrawing groups, such as nitro groups, positioned ortho or para to a halide leaving group.[2] This activation strategy is crucial in the synthesis of complex heterocyclic systems.

Application Notes

The high reactivity of this compound allows for its derivatization with a broad range of nucleophiles under relatively mild conditions.

  • Scope of Nucleophiles: A wide array of nucleophiles can be employed to displace the C-5 fluorine.

    • N-Nucleophiles: Primary and secondary aliphatic and aromatic amines (e.g., morpholine, piperidine, aniline derivatives) react readily to form the corresponding 5-amino derivatives.

    • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to synthesize 5-alkoxy, 5-aryloxy, and 5-hydroxy compounds, respectively.

    • S-Nucleophiles: Thiols and thiophenols react efficiently to yield 5-thioether derivatives.

  • Reaction Conditions: The reactions are typically conducted in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). The presence of a base (e.g., K₂CO₃, NaH, or an excess of an amine nucleophile) is often required to facilitate the reaction. Reaction temperatures can range from room temperature to moderate heating (50-100 °C), depending on the nucleophilicity of the reacting partner.

  • Advantages: The use of the fluoro-substituted precursor offers several advantages, including high reactivity which often leads to shorter reaction times and higher yields compared to analogous chloro- or bromo-derivatives. The reactions are generally high-yielding and produce clean products, simplifying purification procedures.

  • Utility in Drug Discovery: The resulting substituted pyridine N-oxide scaffolds are prevalent in many biologically active molecules. The ability to easily diversify the substituent at the C-5 position makes this compound an ideal starting material for generating compound libraries for high-throughput screening in drug discovery programs. The N-oxide functionality can also improve the pharmacokinetic properties of a drug candidate.

General Reaction Scheme

The general reaction involves the attack of a nucleophile at the C-5 position of the pyridine ring, leading to the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion to yield the substituted product.

References

Application Notes and Protocols for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational and may require optimization for specific substrates and applications.

Introduction

This compound is a functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a fluorine atom and a nitro group on the pyridine N-oxide scaffold offers unique electronic properties and multiple reaction sites. The fluorine atom at the 5-position is a key handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document outlines proposed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.

Key Reactive Features

The reactivity of this compound in cross-coupling reactions is primarily centered around the C-F bond. In palladium-catalyzed cycles, the C-F bond is generally less reactive than C-Br or C-I bonds, often requiring more specialized catalyst systems and harsher reaction conditions. The electron-withdrawing nature of the nitro group and the pyridine N-oxide can influence the oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2] This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[2]

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product Reactant_A This compound Product 5-Aryl-2-methyl-4-nitropyridine 1-oxide Reactant_A->Product Reactant_B R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Reactant_B->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Proposed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[3]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Illustrative Reaction Parameters

The following table provides suggested starting conditions for optimization. Yields are illustrative and will vary based on the specific substrates and optimized conditions.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Potential Yield Range
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10040-70%
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O (10:1)11050-80%
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10060-90%

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly valuable for the synthesis of substituted alkynes.

General Reaction Scheme

Sonogashira cluster_reactants Reactants cluster_products Product Reactant_A This compound Product 5-(Alkynyl)-2-methyl-4-nitropyridine 1-oxide Reactant_A->Product Reactant_B R-C≡CH (Terminal Alkyne) Reactant_B->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Product

Caption: General scheme of the Sonogashira coupling reaction.

Proposed Experimental Protocol

This protocol is a general guideline. Copper-free conditions may also be explored to prevent alkyne homocoupling.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, used as a co-solvent or in excess).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Illustrative Reaction Parameters
Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemperature (°C)Potential Yield Range
Pd(PPh₃)₄ (3)CuI (5)Et₃NTHF5050-75%
PdCl₂(PPh₃)₂ (2)CuI (3)DIPADMFRT60-85%
Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃ (2 equiv.)Toluene8055-80%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[5]

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Reactant_A This compound Product 5-(Amino)-2-methyl-4-nitropyridine 1-oxide Reactant_A->Product Reactant_B R¹R²NH (Primary or Secondary Amine) Reactant_B->Product Catalyst Pd Catalyst Ligand Base Catalyst->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

Given the potential for SNAr reactions, careful selection of a sterically hindered base and a suitable catalyst/ligand system is crucial.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Illustrative Reaction Parameters
Pd Pre-catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Potential Yield Range
Pd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.5)Toluene10060-90%
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane11055-85%
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Toluene10050-80%

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical for successful C-F bond activation.

  • Side Reactions: The nitro group may be susceptible to reduction under certain conditions. The N-oxide can also be deoxygenated. Careful control of the reaction temperature and choice of reagents is important. For Sonogashira coupling, the absence of oxygen is crucial to prevent alkyne homocoupling.[4]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands can help mitigate this issue.

Safety Information

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a promising substrate for various cross-coupling reactions, offering a pathway to novel and complex heterocyclic compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this building block in their respective fields of research and development. Further optimization of the proposed conditions will likely be necessary to achieve high yields and purity for specific target molecules.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates starting from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. This versatile building block offers multiple reaction pathways to generate valuable scaffolds for drug discovery and development. The primary transformations covered are the reduction of the nitro group and N-oxide to form 4-amino-5-fluoro-2-methylpyridine, a crucial intermediate, and potential nucleophilic aromatic substitution reactions.

Key Synthetic Transformations

This compound serves as a valuable precursor for the synthesis of substituted aminopyridines. The electron-withdrawing nature of the nitro group and the N-oxide functionality activates the pyridine ring for various transformations.

Reduction of Nitro Group and N-Oxide

The simultaneous reduction of the 4-nitro group and the 1-oxide is a critical transformation for producing 4-amino-5-fluoro-2-methylpyridine. This intermediate is analogous to building blocks used in the synthesis of modern pharmaceuticals. Catalytic hydrogenation is the preferred method for this conversion, offering high efficiency and clean reaction profiles.

A closely related transformation is the reduction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine, an intermediate in the synthesis of the mineralocorticoid receptor antagonist Finerenone.[1][2] This highlights the industrial relevance of this type of transformation. The conditions for this analogous reaction provide a strong starting point for the fluoro-analogue.

Reaction Scheme:

G start This compound product 4-Amino-5-fluoro-2-methylpyridine start->product Reduction reagents H2, Catalyst

Caption: Reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation (Analogous to Chloro-derivative)

This protocol is adapted from the synthesis of 2-chloro-5-methyl-4-pyridinamine and serves as a representative procedure.[1]

Materials:

  • This compound

  • Platinum-based catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder)[3]

  • Solvent (e.g., Methanol)

  • Hydrogen gas

  • Pressure reactor (Autoclave)

Procedure:

  • Charge the pressure reactor with this compound and the platinum-based catalyst in a suitable solvent like methanol.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 2-7 bar.[1]

  • Stir the reaction mixture at a controlled temperature, typically between 25-30 °C.[1]

  • Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed (typically 18-22 hours).[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-amino-5-fluoro-2-methylpyridine by recrystallization or column chromatography.

Quantitative Data (Based on Analogous Chloro-derivative Reaction)

ParameterValueReference
Starting Material2-chloro-5-methyl-4-nitro-pyridine-1-oxide
Catalyst0.8% Pt + 0.6% Mo on carbon powder[3]
Hydrogen Pressure3 bar
Temperature30 °C
Reaction Time18-22 hours
SolventMethanol
YieldHigh (Overall yield of 84% for a two-step process)[3]
Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution. The nitro group at the 4-position is a particularly good leaving group in such reactions. This allows for the introduction of a variety of nucleophiles at this position.

Reaction Workflow:

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products start This compound Prod_OMe 5-Fluoro-4-methoxy-2-methylpyridine 1-oxide start->Prod_OMe SNAr Prod_NR2 4-Amino-5-fluoro-2-methylpyridine Derivatives start->Prod_NR2 SNAr Prod_CN 5-Fluoro-2-methyl-4-cyanopyridine 1-oxide start->Prod_CN SNAr Nu_OMe Methoxide (MeO-) Nu_NR2 Amines (R2N-) Nu_CN Cyanide (CN-)

Caption: Potential Nucleophilic Aromatic Substitution Reactions.

Experimental Protocol: Nucleophilic Substitution with Methoxide (General Procedure)

This is a general protocol, and specific conditions may need to be optimized.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous methanol under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude 5-fluoro-4-methoxy-2-methylpyridine 1-oxide by column chromatography or recrystallization.

Quantitative Data for SNAr Reactions

Summary

This compound is a promising starting material for the synthesis of various pharmaceutical intermediates. The primary routes of transformation include the robust reduction of the nitro and N-oxide functionalities to yield the corresponding aminopyridine, and nucleophilic aromatic substitution at the 4-position to introduce diverse functional groups. The protocols and data provided, based on direct literature and analogous well-established reactions, offer a solid foundation for researchers in the field of drug discovery and development to utilize this versatile chemical building block. Further optimization of the outlined protocols for specific applications is encouraged.

References

Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile precursor in the synthesis of a wide array of bioactive molecules. The strategic placement of its substituents—a fluorine atom, a methyl group, a nitro group, and an N-oxide functionality—offers multiple reaction sites for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group. The N-oxide can be reduced to the corresponding pyridine, and the nitro group can be reduced to an amino group, which can then be further functionalized. These characteristics make this scaffold particularly valuable in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of a closely related analogue, 2-Chloro-5-methyl-4-nitropyridine 1-oxide , as a representative precursor due to the limited public data on the fluoro-analogue. The chloro-substituent serves as a comparable leaving group to fluorine in nucleophilic aromatic substitution reactions.

I. Synthetic Applications

The primary application of 2-chloro-5-methyl-4-nitropyridine 1-oxide is as an intermediate in the synthesis of substituted pyridine derivatives. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nitro group and the N-oxide. This allows for the introduction of a diverse range of functional groups at this position, leading to the generation of libraries of compounds for biological screening.

A key transformation is the subsequent reduction of the nitro group and the N-oxide. For instance, hydrogenation using a platinum catalyst can reduce both functionalities, yielding a 4-amino-5-methyl-2-substituted pyridine. This amino-pyridine core is a common scaffold in many biologically active compounds.

Logical Workflow for Synthesis of Bioactive Molecules

G A 2-Chloro-5-methyl-4-nitropyridine 1-oxide B Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) A->B C Substituted 2-(R-amino)-5-methyl- 4-nitropyridine 1-oxide B->C D Reduction (e.g., H2, Pt catalyst) C->D E 4-Amino-5-methyl-2-(R-amino)pyridine (Bioactive Molecule Core) D->E F Further Functionalization E->F G Diverse Bioactive Molecules (e.g., Kinase Inhibitors) F->G

Caption: Synthetic workflow from the precursor to bioactive molecules.

II. Data Presentation

Table 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-5-methylpyridine 1-oxideConc. HNO₃, Conc. H₂SO₄100280[1]
2-Chloro-5-methylpyridine 1-oxideFuming HNO₃, H₂SO₄100272[2]
2-Chloro-5-methylpyridine 1-oxideConc. H₂SO₄, Fuming HNO₃70360[2]
Table 2: Conversion to 4-Amino-5-methyl-2(1H)-pyridone
Starting MaterialReagentsTemperature (°C)Pressure (bar)Time (h)ProductReference
2-Chloro-5-methyl-4-pyridinamineKOH, Methanol18012.5164-Amino-5-methyl-2(1H)-pyridone[3]

Note: 2-Chloro-5-methyl-4-pyridinamine is obtained by the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide using a platinum catalyst.[3]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Materials:

  • 2-Chloro-5-methylpyridine 1-oxide

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Sodium carbonate (Na₂CO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure: [1]

  • In a round-bottom flask, prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid.

  • Slowly add 56.4 g of 2-chloro-5-methylpyridine 1-oxide to the acid mixture with stirring.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution by adjusting the pH to 2-3 with a sodium carbonate solution.

  • Collect the resulting yellow solid by filtration and wash it with ice water.

  • Combine the filtrates and extract them with hot chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 4-Amino-5-methyl-2(1H)-pyridone from 2-Chloro-5-methyl-4-pyridinamine

Materials:

  • 2-Chloro-5-methyl-4-pyridinamine (obtained from the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide)[3]

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Pressure reactor (autoclave)

Procedure: [3]

  • Place 4.0 g of 2-chloro-5-methyl-4-pyridinamine and 12.5 g of potassium hydroxide in a pressure reactor.

  • Add 40 mL of methanol to the reactor.

  • Seal the reactor and heat the mixture to 180 °C for 16 hours. The pressure will increase to approximately 12.5 bar.

  • After the reaction is complete, cool the reactor to room temperature before opening.

  • The product, 4-amino-5-methyl-2(1H)-pyridone, can then be isolated and purified using standard techniques.

IV. Application in Kinase Inhibitor Synthesis

The 4-amino-5-methyl-pyridine scaffold, accessible from this compound, is a privileged structure in the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[4] The amino group at the 4-position can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site.[5]

Signaling Pathway Example: Generic Kinase Inhibition

G cluster_0 Kinase Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->Kinase Binds to ATP pocket

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The synthesis and handling of nitrated compounds should be carried out with extreme care due to their potential explosive nature.[2]

References

Application of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, a nitro group, and an N-oxide functionality, offers multiple reaction sites for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 4-position, while the N-oxide can be reduced. The fluorine and methyl groups provide opportunities for modulating the physicochemical properties and target-binding interactions of the final inhibitor. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

General Synthetic Strategy

The primary synthetic utility of this compound lies in its conversion to a 4-amino-5-fluoro-2-methylpyridine core. This scaffold is a key component of numerous kinase inhibitors. The general synthetic workflow involves two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated 4-position readily undergoes substitution with various nucleophiles, most commonly amines, to introduce a side chain that will interact with the kinase active site.

  • Reduction of the Nitro Group and N-oxide: The nitro group and the N-oxide are typically reduced to an amino group and the corresponding pyridine, respectively. This can often be achieved in a single step using catalytic hydrogenation.

This two-step process provides a convergent and flexible approach to a diverse range of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilino-5-fluoro-2-methylpyridine Intermediate

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-(substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide.

Protocol 2: Reduction to the 4-Amino-5-fluoro-2-methylpyridine Core

This protocol outlines the reduction of the nitro group and N-oxide to yield the key aminopyridine scaffold.

Materials:

  • 4-(Substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide

  • Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst

  • Ethanol or methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the 4-(substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

  • Add Pd/C (10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction mixture vigorously for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(substituted-anilino)-5-fluoro-2-methylpyridin-4-amine. This product may be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Application in the Synthesis of Specific Kinase Inhibitors

The 4-amino-5-fluoro-2-methylpyridine scaffold can be further elaborated to generate a wide array of kinase inhibitors. The substituted aniline moiety introduced in Protocol 1 often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

Example Application: Synthesis of a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy. The following is a proposed synthetic route for a potential VEGFR-2 inhibitor based on the 4-amino-5-fluoro-2-methylpyridine core.

Workflow for a Potential VEGFR-2 Inhibitor:

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis Start 5-Fluoro-2-methyl- 4-nitropyridine 1-oxide Step1 Nucleophilic Aromatic Substitution (Protocol 1) + Substituted Aniline Start->Step1 Intermediate1 4-(Substituted-anilino)-5-fluoro- 2-methyl-4-nitropyridine 1-oxide Step1->Intermediate1 Step2 Reduction (Protocol 2) Intermediate1->Step2 Intermediate2 4-(Substituted-anilino)-5-fluoro- 2-methylpyridin-4-amine Step2->Intermediate2 Step3 Coupling Reaction (e.g., Amide bond formation) Intermediate2->Step3 FinalProduct Potential VEGFR-2 Inhibitor Step3->FinalProduct

Caption: Proposed synthetic workflow for a VEGFR-2 inhibitor.

Target Kinase Signaling Pathways

The aminopyridine scaffold is prevalent in inhibitors targeting a range of kinases. Understanding the signaling pathways of these kinases is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand VEGF initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Src->Endothelial_Cell Raf Raf PKC->Raf Akt->Endothelial_Cell MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell

Caption: Simplified VEGFR-2 signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a critical role in cell proliferation, motility, and invasion. Its dysregulation is implicated in various cancers.

G HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Cell_Response Cell Proliferation, Motility, Invasion STAT3->Cell_Response Akt->Cell_Response MAPK->Cell_Response

Caption: Overview of the c-Met signaling pathway.

PDGFR-β Signaling Pathway

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is involved in cell growth, proliferation, and migration. Its aberrant activation is associated with various cancers and fibrotic diseases.

G PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb PI3K PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras PLCg PLCγ PDGFRb->PLCg Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK PKC PKC PLCg->PKC Cell_Response Cell Growth, Proliferation, Migration Akt->Cell_Response MAPK->Cell_Response PKC->Cell_Response

Caption: Key pathways in PDGFR-β signaling.

PERK Signaling Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a key sensor of endoplasmic reticulum (ER) stress and plays a dual role in cell survival and apoptosis, making it a target in cancer therapy.

G ER_Stress ER Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 Protein_Synthesis Global Protein Synthesis (Inhibition) eIF2a->Protein_Synthesis Apoptosis_Survival Apoptosis / Survival ATF4->Apoptosis_Survival

Caption: The PERK-mediated ER stress response pathway.

Quantitative Data of Representative Aminopyridine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several reported aminopyridine-based kinase inhibitors, demonstrating the potential of this scaffold.

Table 1: IC50 Values of Aminopyridine-Based VEGFR-2 Inhibitors

Compound IDStructureVEGFR-2 IC50 (nM)Reference
1 Pyridine-derived compound120[1]
2 Nicotinamide-based derivative60.83[2]
3 Pyridine-derived compound130[1]

Table 2: IC50 Values of Aminopyridine-Based c-Met Inhibitors

Compound IDStructurec-Met IC50 (nM)Reference
4 Pyrazolo[3,4-b]pyridine derivative4.27[3]
5 Pyridine-bioisostere of Cabozantinib4.9[4]
6 Pyrazolo[3,4-b]pyridine derivative7.95[3]

Table 3: IC50 Values of Aminopyridine-Based PDGFR Inhibitors

Compound IDStructurePDGFRα IC50 (nM)PDGFRβ IC50 (nM)Reference
Imatinib 2-Phenylaminopyrimidine derivative71607[5]
Ponatinib Imidazo[1,2-b]pyridazine derivative1.1-[6]
CP-673451 Pyrrolo[2,3-d]pyrimidine derivative101[6]

Table 4: IC50 Values of Aminopyridine-Based PERK Inhibitors

Compound IDStructurePERK IC50 (nM)Reference
GSK2606414 Pyrrolo[2,3-d]pyrimidine derivative<10 (cellular assay)[7]
Compound 24 Mandelamide-derived pyrrolopyrimidine2[7]
Compound 26 Mandelamide-derived pyrrolopyrimidine3[7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward conversion to the 4-amino-5-fluoro-2-methylpyridine core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics targeting various kinase-driven diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No N-Oxidation 1. Incomplete reaction. 2. Degradation of the oxidizing agent. 3. Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a fresh batch of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). 3. Gradually increase the reaction temperature and monitor for product formation.
Low Yield During Nitration 1. Incomplete nitration. 2. Formation of side products due to over-nitration or degradation. 3. Loss of product during work-up and extraction.1. Ensure the use of a strong nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid).[1] 2. Maintain a low reaction temperature to control the exothermic reaction and minimize side product formation.[1] 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.[2][3]
Formation of Impurities 1. Presence of unreacted starting material. 2. Formation of regioisomers during nitration. 3. Decomposition of the product under harsh reaction conditions.1. Purify the intermediate product before proceeding to the next step. 2. Optimize the nitration conditions (temperature, reaction time, and stoichiometry of reagents) to favor the desired isomer. 3. Use milder reaction conditions or a more selective nitrating agent if possible.
Difficult Product Isolation 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 3. Product co-precipitates with inorganic salts.1. Saturate the aqueous layer with brine to reduce the solubility of the organic product. 2. Add a small amount of a different organic solvent or filter the emulsion through celite. 3. Ensure complete neutralization and dissolution of salts before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and logical synthetic pathway involves a two-step process:

  • N-oxidation of 5-fluoro-2-methylpyridine.

  • Nitration of the resulting 5-fluoro-2-methylpyridine 1-oxide.

Q2: What are the critical safety precautions to take during the nitration step?

The nitration reaction is highly exothermic and involves the use of strong, corrosive acids.[1] It is crucial to:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • Add the nitrating agent slowly and in portions to control the reaction temperature.[1]

  • Have an ice bath readily available to cool the reaction if it becomes too vigorous.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and product. Visualize the spots under UV light.

Q4: What are the best methods for purifying the final product?

The crude product can be purified by:

  • Recrystallization: Using a suitable solvent system like ethyl acetate/petroleum ether can yield a solid product.[4]

  • Column Chromatography: This method is effective for separating the desired product from impurities and isomers.[3]

Q5: What are the expected yields for each step?

Yields can vary depending on the specific reaction conditions and scale. Based on analogous reactions, you can expect:

  • N-oxidation: Yields are typically high, often in the range of 70-90%.

  • Nitration: This step is often less efficient, with yields ranging from 60-80% being common for similar compounds.[5]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of analogous compounds, which can serve as a reference for optimizing the synthesis of this compound.

Reaction Step Starting Material Reagents Temperature (°C) Time (h) Yield (%) Reference
Nitration 2-chloro-5-methylpyridine-1-oxideConc. HNO₃, Conc. H₂SO₄100280[5]
Nitration 5-bromo-2-methylpyridine 1-oxideFuming HNO₃, H₂SO₄90290[6]
Nitration 3-methylpyridine-1-oxideFuming HNO₃, H₂SO₄100-105270-73[1]
Fluorination (from amino) 2-amino-6-picoline derivativeNaNO₂, HF-78-85.1[4]
Nitration 5-fluoro-2-amino-pyridineH₂O₂, Conc. H₂SO₄Room Temp2077[2]

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide
  • Dissolve 5-fluoro-2-methylpyridine in a suitable solvent such as dichloromethane or chloroform.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound
  • To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 5-fluoro-2-methylpyridine 1-oxide while maintaining the temperature at 0-5 °C.[5]

  • After the addition is complete, carefully heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours.[1][6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.[1][5]

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is between 7 and 8.[5]

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate multiple times.[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography.[3][4]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration start1 5-Fluoro-2-methylpyridine reagents1 m-CPBA or H₂O₂/Acetic Acid reaction1 N-Oxidation Reaction start1->reaction1 reagents1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 product1 5-Fluoro-2-methylpyridine 1-oxide workup1->product1 reagents2 Conc. HNO₃ / Conc. H₂SO₄ reaction2 Nitration Reaction product1->reaction2 reagents2->reaction2 workup2 Iced Water Quench, Neutralization & Extraction reaction2->workup2 purification Recrystallization or Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Final Yield cause1 Incomplete N-Oxidation issue->cause1 cause2 Inefficient Nitration issue->cause2 cause3 Product Loss During Work-up issue->cause3 cause4 Side Product Formation issue->cause4 sol1 Check Oxidizing Agent / Increase Reaction Time cause1->sol1 sol2 Optimize Nitrating Agent Ratio & Temperature cause2->sol2 sol3 Thorough Extraction / Brine Wash cause3->sol3 sol4 Control Temperature / Purify Intermediate cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.

Purification Strategy Overview

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the scale of the purification and the nature of the impurities. A general workflow for purification is outlined below.

PurificationWorkflow Crude Crude Product (Post-Synthesis Work-up) TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Few spots, good separation Column Column Chromatography TLC->Column Multiple/close spots, streaking PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck Column->PurityCheck PureSolid Pure Solid Product Filtrate Mother Liquor/ Combined Fractions PurityCheck->Recrystallization Low Purity PurityCheck->Column Impure PurityCheck->PureSolid High Purity

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For large-scale purification, recrystallization is often the most cost-effective first step.[1] If the material is still impure after recrystallization, or if you are working on a smaller scale with difficult-to-remove impurities, column chromatography is recommended.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on protocols for similar nitropyridine N-oxides, good starting solvents for screening include acetone, methanol, ethanol, or a dichloromethane/hexane mixture.[1][2] The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.

Q3: My compound is streaking on the TLC plate during solvent screening for column chromatography. What does this mean and how can I fix it?

A3: Streaking is a common issue with pyridine derivatives on silica gel.[3] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][3] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[3]

Q4: Can this compound decompose on silica gel?

A4: Yes, pyridine N-oxides, especially those with other functional groups, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[1][3] If you suspect decomposition, you can test for it by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[3] If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Crystals do not form upon cooling. 1. Too much solvent was used. This is the most common reason.[4]2. The solution is supersaturated. Crystal growth requires a nucleation site.[4][5]1. Reduce solvent volume. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[4][6]2. Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4][5]
The compound "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The compound is significantly impure. Oiling out is more likely when mixed solvents are used with impure compounds.[4]1. Re-heat and cool slowly. Warm the flask to redissolve the oil, perhaps adding a small amount of extra solvent. Allow the solution to cool more gradually.[4]2. Consider pre-purification. If oiling persists, purify the compound by column chromatography first.[4]
The yield of recovered crystals is very low. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[6]2. Premature crystallization. Crystals may have formed during a hot filtration step and were lost.1. Concentrate the mother liquor. Reduce the volume of the filtrate and cool it to obtain a second crop of crystals.[6]2. Ensure all equipment is pre-heated for hot filtration to prevent the product from crystallizing on the filter paper or funnel.[1]
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. 1. Inappropriate solvent system. The polarity of the mobile phase is not optimized.[3]2. Column overloading. Too much crude material was loaded onto the column.[3]1. Optimize the mobile phase with TLC. Aim for a solvent system that gives your target compound an Rf value of 0.2-0.4 and maximizes the separation from impurities.[7]2. Reduce the amount of material. Use a larger column or load less crude product.
The compound will not elute from the column. 1. The mobile phase is not polar enough. [3]2. Irreversible adsorption or decomposition. The compound may be too basic or unstable on silica gel.[3]1. Gradually increase solvent polarity. Add a higher percentage of the more polar solvent (e.g., increase the methanol concentration in a DCM/methanol system).[3]2. Change the stationary phase. Switch to neutral alumina or use silica gel treated with triethylamine.[3]
The compound elutes as a broad band with significant tailing. 1. Strong interaction with silica gel. The basic nitrogen atom is interacting with acidic silanol groups.[1][3]2. Poorly packed column leading to channeling.1. Add a basic modifier. Incorporate 0.1-1% triethylamine into your mobile phase.[3]2. Repack the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a potential recrystallization solvent (e.g., acetone) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent at room temperature. In a separate test tube, add the same amount of crude solid and heat it in the chosen solvent. A good solvent will dissolve the solid completely when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for polar, nitrogen-containing compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.[7][8] Add 0.1-1% triethylamine (TEA) to the solvent system if streaking is observed.[3] The ideal system will give the target compound an Rf value of approximately 0.2-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ColumnChromatography Start Start TLC 1. Select Solvent System via TLC Analysis Start->TLC Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Analyze->Elute Continue Elution Combine 6. Combine Pure Fractions Analyze->Combine Separation Complete Evaporate 7. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for purification by column chromatography.

Quantitative Data Summary

The following table provides an illustrative example of purification outcomes. Actual results will vary based on the initial purity of the crude material and the specific conditions employed.

Purification Method Starting Mass (g) Final Mass (g) Recovery (%) Purity (by HPLC, %)
Recrystallization (Acetone)5.003.8577>98
Column Chromatography (DCM/MeOH + 0.5% TEA)2.001.5276>99

References

Common side reactions in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route involves the nitration of the precursor, 5-Fluoro-2-methylpyridine 1-oxide, using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is analogous to the synthesis of similar nitropyridine N-oxides.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The nitration reaction is highly exothermic and can be vigorous.[1] It is crucial to maintain strict temperature control, typically using an ice bath, and to add the nitrating agents slowly. The use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction should be carried out in a well-ventilated fume hood.

Q3: What are the expected major side products in this synthesis?

A3: Potential side products can arise from over-nitration (dinitration), incomplete nitration, or rearrangement reactions. Positional isomers, where the nitro group is introduced at a different position on the pyridine ring, are also a possibility, although the directing effects of the N-oxide and methyl groups favor 4-position nitration.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and any potential side products.

Q5: What are the recommended purification methods for the final product?

A5: After quenching the reaction, the crude product is typically isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, or by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product.1. Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time. 2. Ensure the reaction temperature is maintained within the optimal range. For nitration, this is typically between 0°C and 10°C during the addition of reagents, followed by a controlled increase to room temperature or gentle heating.[1][2][3] 3. Avoid excessive heating, as this can lead to decomposition. Ensure the work-up procedure is performed without delay.
Formation of multiple spots on TLC (Impure product) 1. Over-nitration (formation of dinitro compounds). 2. Formation of positional isomers. 3. Presence of unreacted starting material.1. Use the stoichiometric amount of nitrating agent and maintain a low reaction temperature to minimize over-nitration. 2. Optimize the reaction conditions (temperature, reaction time) to improve regioselectivity. Purification by column chromatography may be necessary to separate isomers. 3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or slightly increase the amount of nitrating agent.
Vigorous, uncontrollable reaction 1. Addition of nitrating agent is too fast. 2. Inadequate cooling of the reaction mixture.1. Add the fuming nitric acid dropwise to the sulfuric acid solution of the substrate while maintaining a low temperature.[1][2] 2. Ensure the reaction flask is adequately submerged in an efficient ice-salt bath to dissipate the heat generated during the exothermic reaction.[1]
Difficulty in isolating the product 1. Product is soluble in the aqueous layer during work-up. 2. Oily product that does not solidify.1. After quenching the reaction with ice, carefully neutralize the solution. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform.[1][2] 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is recommended.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-bromo-2-methyl-4-nitropyridine 1-oxide.[2]

Materials:

  • 5-Fluoro-2-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate (or other suitable base for neutralization)

  • Dichloromethane (or Chloroform)

  • Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Fluoro-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) and cool the mixture to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid (approx. 2-3 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography on silica gel.

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway A 5-Fluoro-2-methylpyridine 1-oxide B This compound (Target Product) A->B HNO3, H2SO4 (Nitration) D Positional Isomers A->D Suboptimal Conditions E Unreacted Starting Material A->E Incomplete Reaction C Dinitro side products B->C Excess HNO3 High Temp.

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The primary reactive site for nucleophilic aromatic substitution (SNAr) is the C4 position, activated by the strong electron-withdrawing nitro group and the N-oxide functionality. The fluorine atom at the C5 position is generally less reactive towards nucleophilic attack compared to the nitro group at C4. The methyl group at C2 has a minor electronic effect on the ring's reactivity.

Q2: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and solutions?

Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can lead to side reactions.[1] Inadequate temperature control is another common issue; these reactions can be sensitive to temperature, so precise control is crucial. The choice of solvent and base is also critical. Aprotic polar solvents like DMF or DMSO are often suitable. The strength and concentration of the nucleophile should also be optimized.

Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?

Several side reactions can occur:

  • Substitution at other positions: While C4 is the most activated site, substitution at other positions on the pyridine ring can occur under certain conditions.

  • Deoxygenation of the N-oxide: The N-oxide group can be reduced to the corresponding pyridine, especially in the presence of certain reagents or under harsh reaction conditions.

  • Over-substitution: If the initial product is still reactive, it may undergo further substitution.

  • Ring-opening: Under very harsh conditions or with certain nucleophiles, the pyridine ring may be susceptible to opening.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. It allows you to track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Problem 1: No or Low Conversion to the Desired Product

Possible Cause Troubleshooting Step
Low Reactivity of Nucleophile Increase the concentration of the nucleophile. Consider using a stronger nucleophile if applicable.
Incorrect Solvent Ensure an appropriate aprotic polar solvent (e.g., DMF, DMSO) is used to facilitate the reaction.
Inadequate Temperature Gradually increase the reaction temperature in small increments. Monitor for product formation and potential decomposition.
Poor Quality of Starting Material Verify the purity of this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, melting point).

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Lower the reaction temperature to favor the desired kinetic product.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the nucleophile may lead to multiple substitutions.
Presence of Water Ensure the reaction is carried out under anhydrous conditions, as water can lead to hydrolysis and other side reactions.

Problem 3: Deoxygenation of the N-oxide

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Avoid excessively high temperatures and prolonged reaction times.
Reducing Agents Present Ensure that no unintended reducing agents are present in the reaction mixture.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This is a generalized protocol and may require optimization for specific amines and reaction scales.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine (1.1-1.5 equivalents) to the solution.

  • Add the base (e.g., K₂CO₃, 2 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution on Activated Pyridines

NucleophileSolventBaseTemperature (°C)Typical Yield (%)
Primary AminesDMF, DMSOK₂CO₃, Et₃N80 - 12060 - 90
Secondary AminesDMF, DMSOK₂CO₃, Et₃N80 - 12050 - 85
AlkoxidesCorresponding Alcohol, THFNaH, KOtBu25 - 8070 - 95
ThiolsDMF, ACNK₂CO₃, NaH25 - 6075 - 95

Note: Yields are approximate and can vary significantly based on the specific substrate, nucleophile, and reaction conditions.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents heat Heat reaction mixture (e.g., 80-120 °C) add_reagents->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for SNAr reactions.

troubleshooting_logic start Reaction Issue (e.g., Low Yield) check_purity Check Starting Material Purity start->check_purity check_temp Verify Reaction Temperature start->check_temp check_reagents Evaluate Solvent, Base, and Nucleophile start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Impure check_temp->optimize_conditions Incorrect check_reagents->optimize_conditions Suboptimal side_reactions Analyze for Side Products (TLC, LC-MS) optimize_conditions->side_reactions adjust_stoichiometry Adjust Reactant Stoichiometry side_reactions->adjust_stoichiometry Side products observed modify_workup Modify Workup Procedure side_reactions->modify_workup Workup issues

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the nitration of a substituted pyridine N-oxide?

A1: The most prevalent method involves the use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: Why is temperature control so critical during the nitration reaction?

A2: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, increasing the formation of unwanted byproducts, promoting decomposition of the starting material and product, and posing a significant safety hazard.[1] Maintaining the recommended temperature range is crucial for achieving high yield and purity.

Q3: What are the likely impurities in the synthesis of this compound?

A3: Potential impurities include unreacted starting material (2-fluoro-5-methylpyridine 1-oxide), isomers formed from nitration at other positions on the pyridine ring, and polynitrated byproducts. The presence of these will depend on the reaction conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the recommended workup and purification procedures?

A5: A typical workup involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate the crude product.[1][2] The product can then be purified by recrystallization from a suitable solvent, such as acetone or an ethyl acetate/petroleum ether mixture, or by column chromatography.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong nitrating conditions: The nitrating agent may not be reactive enough. 2. Reaction temperature too low: The activation energy for the reaction is not being met. 3. Decomposition of starting material or product: The reaction temperature may be too high, or the reaction time too long.1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor by TLC. 3. Decrease the reaction temperature and/or shorten the reaction time.
Formation of Multiple Products (Isomers) Lack of regioselectivity: The directing effects of the fluoro and methyl groups on the pyridine N-oxide ring may lead to nitration at multiple positions.Modify the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.
Product is Oily or Fails to Crystallize Presence of impurities: Impurities can inhibit crystallization. Residual solvent: Incomplete removal of the extraction solvent.Purify the crude product using column chromatography. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Runaway Reaction Poor temperature control: The exothermic reaction is not being adequately cooled. Addition of reagents too quickly: Rapid addition of the starting material to the acid mixture can cause a rapid increase in temperature.1. Ensure the reaction vessel is adequately immersed in a cooling bath (ice-salt or dry ice-acetone). 2. Add the starting material portion-wise, allowing the temperature to stabilize between additions.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on analogous preparations.[1][2] Researchers should perform their own optimizations.

Materials:

  • 2-Fluoro-5-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Carbonate

  • Chloroform or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Acetone (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C. Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

  • Addition of Starting Material: Slowly add 2-Fluoro-5-methylpyridine 1-oxide to the cold nitrating mixture in small portions. Ensure the temperature does not exceed 10°C during the addition.

  • Reaction: After the addition is complete, slowly raise the temperature to 95-100°C and maintain it for 2 hours.[1][2] A vigorous reaction may occur, which should be controlled by an ice-water bath.[1]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly add solid sodium carbonate to the mixture with stirring until the pH is neutral. This should be done in a fume hood as it will evolve CO₂ and potentially nitrogen oxides.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Extraction: Extract the aqueous filtrate with several portions of hot chloroform or ethyl acetate.[1][2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from boiling acetone to obtain the purified this compound.[1]

Quantitative Data Summary

Parameter Condition A (Analogous Synthesis 1) [2]Condition B (Analogous Synthesis 2) [1]Target Synthesis (Optimized)
Starting Material 2-chloro-5-methylpyridine-1-oxide3-methylpyridine-1-oxide2-Fluoro-5-methylpyridine 1-oxide
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄
Temperature 100°C100-105°C95-100°C
Reaction Time 2 hours2 hours2 hours
Yield 80%70-73%>75% (Target)
Purification Method Extraction with hot chloroformRecrystallization from acetoneRecrystallization from acetone

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acids Cool to 0-5°C prep_acids->cool_acids add_sm Add Starting Material (<10°C) cool_acids->add_sm heat_reaction Heat to 95-100°C (2 hours) add_sm->heat_reaction quench Quench on Ice heat_reaction->quench neutralize Neutralize (Na₂CO₃) quench->neutralize filtrate Filter Solid neutralize->filtrate extract Extract Filtrate filtrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_control Control Parameters SM 2-Fluoro-5-methyl- pyridine 1-oxide Reaction Nitration Reaction SM->Reaction Acids Nitrating Mixture (HNO₃/H₂SO₄) Acids->Reaction Product Desired Product Reaction->Product Byproducts Byproducts/ Impurities Reaction->Byproducts Temp Temperature Temp->Reaction Time Reaction Time Time->Reaction

Caption: Key factors influencing the nitration reaction outcome.

References

Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The information is designed to address potential stability issues and provide guidance for optimal handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A: this compound is generally stable under normal, recommended storage conditions.[1] However, as with many highly functionalized organic compounds, its stability can be influenced by factors such as temperature, light, moisture, and the presence of reactive chemicals.

Q2: How should this compound be properly stored?

A: To ensure the longevity and purity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8 °C) and protection from light are advisable.

Q3: Are there any known incompatible materials or reagents?

A: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Such reagents have the potential to react with the nitro group, the N-oxide functionality, or the pyridine ring itself.

Q4: What are the potential signs of degradation of this compound?

A: Visual signs of degradation may include a change in color from its typical yellow solid appearance or a change in texture.[3] From an analytical perspective, the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC) or changes in spectroscopic data (e.g., NMR, IR) would indicate the presence of impurities due to degradation.

Q5: Can this compound undergo hazardous polymerization?

A: There is no specific information to suggest that this compound undergoes hazardous polymerization.[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments, consider the following troubleshooting steps:

Suspected_Degradation_Workflow Start Suspected Degradation (e.g., color change, new peaks in LCMS) CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckHandling Review Handling Procedures (e.g., solvent, pH, temp) Start->CheckHandling Analytical Perform Analytical Characterization (NMR, HPLC/MS, IR) CheckStorage->Analytical CheckHandling->Analytical Compare Compare Data to Reference Standard Analytical->Compare Degraded Compound is Degraded Compare->Degraded Data Mismatch Stable Compound is Stable Compare->Stable Data Matches Discard Discard and Use Fresh Stock Degraded->Discard Continue Continue with Experiment Stable->Continue

References

Overcoming challenges in the functionalization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the functionalization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental functionalization of this compound, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Question: My nucleophilic aromatic substitution (SNAr) reaction is showing low to no conversion. What are the potential causes and solutions?

Answer:

Low or no conversion in SNAr reactions with this compound can stem from several factors. The pyridine ring is activated for nucleophilic attack by the strongly electron-withdrawing nitro group and the N-oxide functionality.[1][2][3] However, issues can still arise.

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the aromatic ring.

    • Solution: Consider using a stronger nucleophile or activating your current nucleophile. For example, when using an alcohol or amine as a nucleophile, deprotonation with a suitable base (e.g., NaH, K2CO3, or an organic base like DBU) will significantly increase its nucleophilicity.

  • Poor Solubility: The substrate or nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting the reaction rate.

    • Solution: Screen a variety of aprotic polar solvents such as DMF, DMSO, NMP, or acetonitrile. Gentle heating can also improve solubility and reaction rates.

  • Inappropriate Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be effective in driving difficult reactions to completion.

  • Steric Hindrance: The methyl group at the 2-position may provide some steric hindrance to the incoming nucleophile, although the primary sites of attack are the 4- and 6-positions. If your nucleophile is particularly bulky, this could be a contributing factor.

    • Solution: If possible, consider using a less sterically hindered nucleophile.

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Answer:

The formation of multiple products can be due to competing reaction sites or side reactions.

  • Competing Nucleophilic Attack: While the 4-position is highly activated by the nitro group, nucleophilic attack can also occur at the 6-position (ortho to the N-oxide and meta to the nitro group).

    • Solution: Lowering the reaction temperature may favor the more electronically activated position (C4). The choice of solvent can also influence regioselectivity. It is advisable to perform a solvent screen to optimize for the desired product.

  • Reaction with the Nitro Group: Some strong nucleophiles or reducing agents can react with the nitro group itself.

    • Solution: Ensure your nucleophile is not also a potent reducing agent under the reaction conditions. If reduction is a suspected side reaction, consider using milder conditions or protecting the nitro group, although this adds complexity.

  • Deoxygenation of the N-oxide: If the reaction conditions are too harsh or if certain reagents are used, the N-oxide can be deoxygenated.

    • Solution: Avoid harsh reducing conditions. If deoxygenation is desired, it is typically performed in a separate step after the substitution reaction.[4][5]

Question: My reaction is highly exothermic and difficult to control. What measures can I take to ensure safety and improve the reaction outcome?

Answer:

Exothermic reactions, particularly during nitration or other electrophilic substitutions on the pyridine N-oxide ring, can lead to side product formation and safety hazards.[1][6]

  • Slow Reagent Addition: Add the reactive species (e.g., nitrating agent, strong base) dropwise over an extended period. This allows for better heat dissipation.[6]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature throughout the addition process.[1][6]

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the solution.[6]

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound ring is most susceptible to nucleophilic attack?

The 4-position, where the nitro group is located, is the most electron-deficient and therefore the primary site for nucleophilic aromatic substitution. The nitro group is an excellent leaving group in this activated system.[3] The 6-position is also activated by the N-oxide and can be a site of attack, but to a lesser extent.

Q2: Is the fluorine atom a viable leaving group in SNAr reactions on this molecule?

While fluoride can be a leaving group in SNAr reactions, the nitro group at the 4-position is significantly more activated and a much better leaving group in this specific context.[3] Therefore, nucleophilic substitution will overwhelmingly favor the displacement of the nitro group.

Q3: How should I handle and store this compound?

Like many nitroaromatic compounds, it should be handled with care. It is a solid and should be stored in a cool, dry place away from heat and strong reducing agents.[7] Always consult the Safety Data Sheet (SDS) before use.

Q4: What are the best methods for purifying the functionalized products?

Standard purification techniques are generally effective.

  • Column Chromatography: Silica gel column chromatography is a versatile method. Due to the basic nature of the pyridine ring, tailing can sometimes be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]

Quantitative Data Summary

The following tables provide representative data for nucleophilic aromatic substitution reactions on 4-nitropyridine N-oxide derivatives. These conditions can serve as a starting point for the functionalization of this compound.

Table 1: Reaction of 4-Nitropyridine N-Oxide Derivatives with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
EthanolNaOEtEthanolReflux4>90
PhenolK2CO3DMF80685-95
MethanolNaOMeMethanolReflux3>90

Table 2: Reaction of 4-Nitropyridine N-Oxide Derivatives with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineNoneEthanolReflux580-90
AnilineK2CO3DMSO1001275-85
BenzylamineNoneNMP80880-90

Table 3: Reaction of 4-Nitropyridine N-Oxide Derivatives with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF252>95
Sodium SulfideNoneWater/Ethanol50470-80
CysteineNaHCO3DMF/Water40665-75

Detailed Experimental Protocols

Protocol: Synthesis of 4-(Anilino)-5-fluoro-2-methylpyridine 1-oxide

This protocol describes a general procedure for the nucleophilic aromatic substitution of the nitro group in this compound with aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add aniline (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(anilino)-5-fluoro-2-methylpyridine 1-oxide.

Mandatory Visualizations

experimental_workflow start Start: Reagents & Solvents setup Reaction Setup: - Inert Atmosphere - Add Substrate & Base start->setup addition Reagent Addition: - Add Nucleophile - Stir setup->addition reaction Reaction: - Heat (e.g., 80-100°C) - Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: - Quench - Extract with Organic Solvent reaction->workup Reaction Complete purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Final Product: - Characterization (NMR, MS) purification->product

Caption: General workflow for SNAr on this compound.

troubleshooting_guide start Problem: Low Reaction Conversion q1 Is the nucleophile strong enough? start->q1 sol1 Solution: - Use a stronger base (e.g., NaH) - Switch to a stronger nucleophile q1->sol1 No q2 Are reagents soluble? q1->q2 Yes end Problem Resolved sol1->end sol2 Solution: - Screen polar aprotic solvents (DMF, DMSO) - Increase temperature q2->sol2 No q3 Is temperature high enough? q2->q3 Yes sol2->end sol3 Solution: - Gradually increase temperature - Consider microwave heating q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting logic for low conversion in SNAr reactions.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of the nitration of 5-fluoro-2-methylpyridine 1-oxide?

A1: The nitration of pyridine N-oxides is a highly regioselective electrophilic aromatic substitution reaction. The N-oxide group strongly directs the incoming nitro group to the 4-position of the pyridine ring. Therefore, the expected main product is this compound.

Q2: What are the potential by-products in the synthesis of this compound?

A2: While the reaction is highly selective for the 4-nitro isomer, trace amounts of other isomers may be formed. Potential by-products include isomers where the nitro group is introduced at other positions of the pyridine ring, such as 5-fluoro-2-methyl-3-nitropyridine 1-oxide or 5-fluoro-2-methyl-6-nitropyridine 1-oxide. Additionally, unreacted starting material (5-fluoro-2-methylpyridine 1-oxide) may be present if the reaction does not go to completion. The formation of di-nitrated products is also a possibility under harsh reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the nitration reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase the reaction time. - Ensure the reaction temperature is maintained at the optimal level (typically heating is required).
Suboptimal nitrating agent concentration.- Use a fresh mixture of fuming nitric acid and concentrated sulfuric acid.
Inefficient work-up procedure leading to product loss.- Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like chloroform or dichloromethane. - Carefully neutralize the reaction mixture to the appropriate pH to ensure precipitation of the product.
Presence of Significant Amounts of Unreacted Starting Material Insufficient nitrating agent.- Increase the molar equivalent of the nitrating mixture.
Reaction time is too short.- Extend the reaction time and monitor by TLC until the starting material spot disappears or is minimized.
Formation of Multiple Spots on TLC (Indicating By-products) Reaction temperature is too high.- Maintain a controlled temperature throughout the reaction. High temperatures can lead to the formation of undesired isomers and degradation products.
Incorrect ratio of nitrating acids.- Adhere strictly to the recommended ratio of fuming nitric acid to concentrated sulfuric acid.
Difficulty in Purifying the Product Co-precipitation with inorganic salts.- During work-up, after neutralization, ensure the product is thoroughly washed with cold water to remove inorganic salts. - Recrystallization from a suitable solvent like acetone can effectively remove inorganic impurities.[1]
Similar polarity of by-products.- If TLC shows closely eluting spots, column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) may be necessary for effective separation.

Experimental Protocols

General Protocol for Nitration of 5-Fluoro-2-methylpyridine 1-oxide

This protocol is a general guideline and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 5-fluoro-2-methylpyridine 1-oxide.

  • Nitration: Slowly add the prepared nitrating mixture to the flask containing the pyridine N-oxide, while maintaining a controlled temperature (e.g., below 10°C initially, followed by heating to drive the reaction).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is neutral or slightly basic.

  • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from acetone or by column chromatography.[1]

Analytical Method for By-product Analysis: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is a powerful technique for the separation, identification, and quantification of the main product and its by-products.

  • Column: A reversed-phase C18 column is suitable for separating the polar analytes.

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid or ammonium formate for better peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Detection:

    • UV Detector: Monitor at a wavelength where all compounds of interest have significant absorbance (e.g., around 254 nm).

    • Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive ion mode to determine the molecular weights of the eluting peaks, which helps in identifying the main product and potential isomeric by-products. Tandem MS (MS/MS) can provide fragmentation patterns for further structural elucidation.

Visualizations

Reaction Pathway and Potential By-products

reaction_pathway start 5-Fluoro-2-methylpyridine 1-oxide reagents HNO₃ / H₂SO₄ start->reagents product This compound (Main Product) reagents->product Major Pathway byproduct1 5-Fluoro-2-methyl-3-nitropyridine 1-oxide (Potential By-product) reagents->byproduct1 Minor Pathway byproduct2 5-Fluoro-2-methyl-6-nitropyridine 1-oxide (Potential By-product) reagents->byproduct2 Minor Pathway

Caption: Synthesis of this compound and potential by-products.

Experimental Workflow for By-product Analysis

experimental_workflow start Reaction Mixture workup Work-up & Isolation start->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc hplc HPLC-UV/MS Analysis tlc->hplc If impurities detected pure Pure Product hplc->pure byproducts Identified By-products hplc->byproducts

Caption: General workflow for the analysis of by-products in the reaction mixture.

Logical Troubleshooting Flowchart

troubleshooting_flowchart decision decision action action result result start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time, Reagents) start->check_reaction is_reaction_complete Reaction Complete on TLC? check_reaction->is_reaction_complete check_workup Review Work-up Procedure is_purity_issue Purity Issue? check_workup->is_purity_issue is_reaction_complete->check_workup Yes optimize_reaction Optimize Reaction (Increase Time/Temp/Reagents) is_reaction_complete->optimize_reaction No optimize_reaction->start optimize_workup Optimize Work-up (pH, Extraction) optimize_workup->start is_purity_issue->optimize_workup Yes purification Purification (Recrystallization/Chromatography) is_purity_issue->purification No, but impure success Successful Synthesis purification->success

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site for nucleophilic attack is the carbon atom attached to the fluorine at the C-5 position. The pyridine N-oxide and the strongly electron-withdrawing nitro group at the C-4 position activate the ring for nucleophilic aromatic substitution (SNAr). The N-oxide group can also be a site for deoxygenation reactions.

Q2: What types of reactions are most common with this compound?

A2: The most common reaction is nucleophilic aromatic substitution (SNAr), where the fluoride is displaced by various nucleophiles such as amines, alcohols, and thiols. Additionally, the nitro group can be reduced to an amine, and the N-oxide can be deoxygenated.

Q3: How does the fluorine at the C-5 position act as a leaving group?

A3: In nucleophilic aromatic substitution reactions on activated aromatic rings, fluoride is an excellent leaving group.[1][2] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step in these SNAr reactions is typically the initial addition of the nucleophile to the aromatic ring.[2]

Q4: Can the N-oxide group be removed?

A4: Yes, the N-oxide can be deoxygenated to the corresponding pyridine. This is often achieved using reducing agents such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Causes and Solutions:

  • Insufficient reaction temperature: While some SNAr reactions with highly activated substrates can proceed at room temperature, many require heating to achieve a reasonable reaction rate.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.

    • Recommendation: Screen different polar aprotic solvents to find the optimal one for your specific nucleophile.

  • Weak nucleophile: The nucleophilicity of the reacting partner significantly impacts the reaction rate.

    • Recommendation: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity.

  • Moisture in the reaction: Water can protonate the nucleophile, reducing its effectiveness, or compete as a nucleophile, leading to undesired hydroxylation byproducts.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Formation of Multiple Products

Possible Causes and Solutions:

  • Side reactions involving the nitro group: Strong nucleophiles or harsh basic conditions can sometimes lead to reactions at the nitro group or other positions on the pyridine ring.

    • Recommendation: Use milder reaction conditions, such as lower temperatures or a weaker base. Careful selection of the nucleophile can also minimize side reactions.

  • Reaction at the C-2 methyl group: Under strongly basic conditions, the methyl group at the C-2 position can be deprotonated, leading to undesired side reactions.

    • Recommendation: Avoid using excessively strong bases. If a base is required, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice.

  • Deoxygenation of the N-oxide: Some reagents can cause the unintended removal of the N-oxide oxygen.

    • Recommendation: Avoid reagents known for deoxygenation, such as trivalent phosphorus compounds, unless deoxygenation is the desired transformation.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar polarity of starting material and product: If the nucleophile does not significantly alter the polarity of the molecule, separation by column chromatography can be challenging.

    • Recommendation: Adjust the eluent system for column chromatography to achieve better separation. Sometimes, derivatizing the product to change its polarity can aid in purification, followed by a deprotection step.

  • Formation of stubborn impurities: Certain reaction conditions can lead to the formation of byproducts that are difficult to remove.

    • Recommendation: Optimize the reaction conditions to minimize the formation of impurities. A change in solvent or temperature can sometimes prevent the formation of a problematic byproduct.

Data Presentation

Table 1: Optimization of Nucleophilic Aromatic Substitution with Amines

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1PiperidineDMFK₂CO₃80485
2MorpholineDMSOEt₃N90678
3AnilineAcetonitrileNoneReflux1265
4BenzylamineTHFNaH60592

Note: The data in this table is representative and based on typical reaction conditions for analogous compounds. Actual results may vary.

Table 2: Conditions for Nitro Group Reduction and N-Oxide Deoxygenation

EntryDesired TransformationReagentSolventTemperature (°C)Time (h)Yield (%)
1Nitro Group ReductionH₂, Pd/CEthanol253>95
2N-Oxide DeoxygenationPCl₃Dichloromethane0 to 25190
3Concurrent Reduction & DeoxygenationH₂, Pt catalystMethanol3020High

Note: The data in this table is based on established procedures for similar nitropyridine N-oxides.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1 eq).

  • If the amine is used as its salt, or if a base is required, add the base (e.g., K₂CO₃, Et₃N) (1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group
  • Dissolve the 5-substituted-2-methyl-4-nitropyridine 1-oxide derivative in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 4-amino product.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation Start_Mol This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Start_Mol->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 5-Substituted-2-methyl-4-nitropyridine 1-oxide Meisenheimer->Product Elimination of F⁻ Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Troubleshooting_Workflow Start Low SₙAr Reaction Yield Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Screen Polar Aprotic Solvents Check_Solvent->Change_Solvent No Check_Nucleophile Is Nucleophile Strong Enough? Check_Solvent->Check_Nucleophile Yes Change_Solvent->Check_Nucleophile Add_Base Add Non-nucleophilic Base Check_Nucleophile->Add_Base No Check_Moisture Is the Reaction Anhydrous? Check_Nucleophile->Check_Moisture Yes Add_Base->Check_Moisture Dry_Reagents Use Anhydrous Solvents/Inert Atmosphere Check_Moisture->Dry_Reagents No Success Improved Yield Check_Moisture->Success Yes Dry_Reagents->Success

Caption: Troubleshooting Workflow for Low SNAr Yield.

References

Recrystallization techniques for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePotential CauseSuggested Solution
Poor or No Crystal Formation - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]
Low Yield - A significant amount of the compound remains dissolved in the mother liquor.[1]- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used initially. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.- Cool the mother liquor in an ice bath to maximize precipitation.- To prevent premature crystallization, heat the filtration apparatus (funnel and receiving flask) before filtration.
Oily Product Formation - The melting point of the solute is lower than the boiling point of the solvent.- The compound may be impure.- Use a lower-boiling point solvent or a solvent mixture.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- The compound may be degrading.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.- Ensure the heating temperature does not exceed the decomposition temperature of the compound. Pyridine N-oxides can decompose at high temperatures.[2]
Product is Hygroscopic - Pyridine N-oxides are known to be hygroscopic.[3]- Dry the purified crystals under a high vacuum.[3]- Azeotropic distillation with a solvent like toluene can be an effective drying method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the appearance of this compound?

A1: this compound is a yellow solid.[4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this compound is limited, analogous nitropyridine N-oxides are successfully recrystallized from solvents such as acetone[5][6], or solvent mixtures like chloroform-ethanol[7] and heptane-toluene[2]. It is advisable to test solubility in a small range of solvents to determine the optimal one.

Q3: My crystals formed too quickly. What is the consequence of this?

A3: Rapid crystallization can trap impurities within the crystal lattice, which undermines the purification purpose of recrystallization.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[1]

Q4: How can I slow down the rate of crystallization?

A4: To slow down crystal growth, you can place the flask back on the heat source and add a small amount of additional solvent.[1] This ensures the solution is not oversaturated at a higher temperature, allowing for more gradual cooling and crystal formation.[1]

Q5: What should I do if no crystals form even after the solution has cooled?

A5: If crystallization does not initiate, you can try scratching the inner surface of the flask with a glass rod or adding a small seed crystal of the compound to induce nucleation.[1] If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.[1]

Experimental Protocol: General Recrystallization Procedure

This is a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization.

  • Solvent Selection: In a test tube, add a small amount of the crude this compound and a few drops of a potential solvent (e.g., acetone, ethanol, ethyl acetate). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals, preferably under a vacuum to remove any residual solvent and moisture.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool Solution hot_filter->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No   collect_crystals Collect and Dry Crystals crystals_form->collect_crystals  Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->troubleshoot troubleshoot->cool end End collect_crystals->end

Caption: A workflow diagram for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Characterization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical synthesis. While specific literature on the HPLC analysis of this exact molecule is limited, this document compiles and extrapolates data from closely related nitropyridine and pyridine N-oxide derivatives to offer robust analytical guidance. The guide will compare a primary HPLC method with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary information to establish effective purity and stability testing protocols.

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the predominant technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A typical RP-HPLC method for a nitropyridine derivative can be adapted for this compound. The following protocol is a starting point for method development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A common gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-25 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity and Impurities Chromatogram->Quantify

Caption: Workflow for the HPLC analysis of this compound.

II. Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for the characterization of pyridine derivatives. This section compares RP-HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

Performance Comparison of Analytical Methods

ParameterReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Typical Stationary Phase C18, C8Phenyl-methyl polysiloxaneSilica gel, Alumina
Typical Mobile Phase Acetonitrile/Water, Methanol/WaterInert gas (e.g., Helium, Nitrogen)Organic solvent mixtures (e.g., Ethyl acetate/Hexane)
Analyte Suitability Non-volatile, polar compounds.Volatile, thermally stable compounds.Wide range of compounds, primarily for qualitative analysis.
Resolution HighVery HighLow to Moderate
Quantification ExcellentExcellentSemi-quantitative
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)Moderate (µg to ng range)
Analysis Time 15-30 minutes per sample10-20 minutes per sample20-40 minutes per plate (multiple samples)
MS Compatibility Excellent (LC-MS)Excellent (GC-MS)Possible with specialized techniques (TLC-MS)

Signaling Pathway of Analytical Method Selection

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Techniques Analyte 5-Fluoro-2-methyl- 4-nitropyridine 1-oxide Polarity Polar Analyte->Polarity Volatility Non-volatile Analyte->Volatility Thermal_Stability Likely Thermally Labile Analyte->Thermal_Stability HPLC HPLC Polarity->HPLC Favors TLC TLC Polarity->TLC Suitable for qualitative Volatility->HPLC Favors GC GC Volatility->GC Disfavors Thermal_Stability->HPLC Favors Thermal_Stability->GC Disfavors

Caption: Decision pathway for selecting an analytical method based on analyte properties.

III. Discussion

For the characterization of this compound, Reversed-Phase HPLC emerges as the most suitable technique. Its ability to handle polar, non-volatile compounds, coupled with high resolution and excellent quantitative capabilities, makes it ideal for purity determination and impurity profiling in a drug development setting. The compatibility with Mass Spectrometry (LC-MS) is a significant advantage for the identification of unknown impurities.

Gas Chromatography (GC) , while offering high resolution, is generally not the first choice for pyridine N-oxides due to their polarity and potential thermal lability. The high temperatures of the GC inlet could lead to degradation of the analyte, providing inaccurate results. For related, more volatile pyridine derivatives, GC-MS can be a powerful tool for identification.[1]

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for qualitative analysis, such as reaction monitoring or preliminary purity assessment. However, its lower resolution and semi-quantitative nature make it unsuitable for the precise characterization required in a regulated environment.

References

Navigating the Structural Landscape of Pyridine N-Oxides: A Comparative Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional architecture of small molecules is paramount for rational drug design and materials science. This guide provides a comparative analysis of the anticipated structural features of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a compound of interest in medicinal chemistry, by examining the crystal structures of closely related analogues. While a definitive X-ray crystal structure for the title compound is not publicly available, this guide leverages existing crystallographic data to offer valuable insights into its potential solid-state conformation and intermolecular interactions.

Unveiling the Molecular Architecture: A Comparative Structural Analysis

The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties. In the absence of a determined crystal structure for this compound, we can infer its likely structural characteristics by comparing it with analogous substituted nitropyridine N-oxides for which X-ray crystallographic data is available.

Feature3-Chloro-2,6-dimethyl-4-nitropyridine N-oxide[1]3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide[1]2,4,6-Trinitropyridine N-oxide[1]This compound (Predicted)
Crystal System MonoclinicMonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cPnma-
Key Intermolecular Interactions C–H···O hydrogen bonds, CH₃···Cl contactsC–H···O hydrogen bonds, CH₃···Br contactsπ-π stacking, C–H···O hydrogen bondsPotential for C–H···O and C–H···F hydrogen bonds, π-π stacking, and F···O/N interactions
Influence of Substituents on Packing The chloro and methyl groups influence the packing through weak hydrogen bonds and halogen contacts.Similar to the chloro-derivative, with bromine participating in intermolecular contacts.The multiple nitro groups dominate the packing through strong electrostatic interactions and hydrogen bonding.The fluorine atom is expected to introduce unique packing motifs through fluorine-involved interactions, influencing crystal density and stability.

The comparison suggests that this compound is likely to exhibit a crystal packing dominated by a combination of hydrogen bonding involving the N-oxide oxygen and nitro group oxygens, as well as potential π-π stacking interactions between the pyridine rings. The presence of the highly electronegative fluorine atom could introduce additional short intermolecular contacts, such as C–H···F or F···O/N interactions, which can significantly influence the crystal packing and physicochemical properties of the compound.

Experimental Protocols: A Roadmap to Synthesis and Crystallization

The following section outlines a plausible synthetic route and a general procedure for obtaining single crystals of this compound suitable for X-ray diffraction analysis, based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from a commercially available precursor, 2-chloro-5-methyl-4-nitropyridine-N-oxide.[2][3]

cluster_0 Synthetic Pathway A 2-Chloro-5-methyl-4-nitropyridine-N-oxide C This compound A->C Nucleophilic Aromatic Substitution B Fluorinating Agent (e.g., KF) B->C D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->C E 5-Fluoro-2-methylpyridine 1-oxide E->C Nitration

Caption: Proposed synthetic routes to this compound.

Step 1: Nucleophilic Aromatic Substitution. A mixture of 2-chloro-5-methyl-4-nitropyridine-N-oxide and a fluorinating agent, such as potassium fluoride (KF), in an appropriate high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Alternative Step 1: Nitration. An alternative approach involves the nitration of 5-fluoro-2-methylpyridine 1-oxide. The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is then carefully poured onto ice, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is crucial for determining the molecular structure by X-ray crystallography. A general approach involves the slow evaporation of a saturated solution of the purified compound.

A Purified Compound B Select Appropriate Solvent(s) A->B C Prepare Saturated Solution (with gentle heating if necessary) B->C D Slow Evaporation / Cooling C->D E Single Crystal Formation D->E F Isolate and Mount Crystal for X-ray Diffraction E->F

Caption: General workflow for single crystal growth.

Procedure:

  • Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) should be screened to find a suitable system where the compound has moderate solubility.

  • Solution Preparation: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Crystal Growth: The solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully isolated from the mother liquor and mounted on a goniometer head for X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogues provides valuable predictive insights into its solid-state behavior. The interplay of the fluoro, methyl, and nitro substituents, along with the N-oxide functionality, is expected to result in a rich and complex network of intermolecular interactions. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and crystallization of this compound, paving the way for its empirical structural elucidation and further exploration of its potential applications in drug discovery and materials science.

References

Comparative Reactivity Analysis: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide vs. 5-Chloro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selection of appropriate building blocks is critical for optimizing reaction efficiency, yield, and purity. Halogenated nitropyridines are valuable intermediates, frequently utilized in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and its chloro analog, 5-Chloro-2-methyl-4-nitropyridine 1-oxide, supported by established chemical principles and experimental data from analogous systems.

Core Principle: The "Element Effect" in Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro group (NO₂) and an N-oxide function.[1] In such activated systems, a nucleophile can displace a halide leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3]

Counterintuitively to bond strengths (C-F > C-Cl), the reactivity of the leaving group in SNAr reactions typically follows the order: F > Cl ≈ Br > I.[4][5][6] This phenomenon, known as the "element effect," is because the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step.[2][3][5] The high electronegativity of fluorine powerfully stabilizes the anionic intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial step and accelerating the overall reaction rate.[2][3]

// Reactants sub [label="5-Halo-2-methyl-4-nitropyridine 1-oxide\n(X = F or Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; nu [label="Nucleophile\n(Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate meisenheimer [label=<Meisenheimer Complex(Resonance Stabilized Anion)Rate-Determining Step>, shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Products prod [label="Substituted Product", fillcolor="#FFFFFF", fontcolor="#202124"]; lg [label="Halide Ion\n(X⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathway sub -> meisenheimer [label="+ Nu⁻", color="#4285F4", fontcolor="#202124"]; nu -> meisenheimer [style=invis]; meisenheimer -> prod [label="- X⁻ (Fast)", color="#34A853", fontcolor="#202124"]; prod -> lg [style=invis];

// Annotation for Fluorine's role { rank=same; meisenheimer; note [label="Fluorine's high electronegativity\nprovides superior stabilization\nof this intermediate compared to Chlorine.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; meisenheimer -> note [style=dashed, color="#5F6368", arrowhead=none]; } }

Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Data Presentation: A Quantitative Reactivity Comparison

FeatureThis compound5-Chloro-2-methyl-4-nitropyridine 1-oxideJustification / Reference
Relative SNAr Rate HighLowThe highly electronegative fluorine atom stabilizes the rate-determining Meisenheimer intermediate.[2][3]
Illustrative kF/kCl Ratio *~10² - 10³1Based on kinetic data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The exact ratio varies with the solvent and nucleophile.[2]
Typical Reaction Conditions Milder (lower temperatures, shorter times)More Forcing (higher temperatures, longer times)Higher reactivity of the fluoro analog allows for less harsh conditions, which is beneficial for sensitive substrates.[2]
CAS Number 113209-88-4[7]60323-96-8[8] or 97944-39-3[9]**-
Key Applications Preferred for difficult substitutions or with sensitive functional groups.Used as a versatile intermediate where reactivity is sufficient and cost is a factor (e.g., in the synthesis of finerenone).[10][11]-

*This ratio is for the analogous 1-halo-2,4-dinitrobenzene system and serves to illustrate the general principle. **Different CAS numbers may exist for the same compound.

Experimental Protocols

The following is a generalized protocol for a competitive experiment to directly compare the reactivity of the two compounds.

Objective: To determine the relative reaction rate of this compound and 5-Chloro-2-methyl-4-nitropyridine 1-oxide with a common nucleophile.

Materials:

  • This compound

  • 5-Chloro-2-methyl-4-nitropyridine 1-oxide

  • Nucleophile (e.g., Piperidine, Morpholine, or Sodium Methoxide)

  • Anhydrous solvent (e.g., Acetonitrile, DMSO, or Methanol)

  • Internal standard for analytical monitoring (e.g., Dodecane)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical instrument (GC or HPLC)

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions of the fluoro- and chloro-analogs in the chosen anhydrous solvent. Prepare a separate stock solution of the nucleophile.

  • Reaction Setup: In a temperature-controlled reaction vessel, add equal volumes of the fluoro- and chloro-analog stock solutions. Add a known amount of the internal standard.

  • Initiation: Equilibrate the mixture to the desired reaction temperature (e.g., 25°C for a preliminary run). Initiate the reaction by adding a specific volume of the nucleophile stock solution (e.g., 1.0 equivalent relative to the total substrate).

  • Monitoring: At timed intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a dilute acid solution if an amine nucleophile is used).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining fluoro- and chloro-substrates relative to the internal standard.

  • Data Processing: Plot the concentration of each substrate versus time. The substrate that is consumed more rapidly is the more reactive species. For a quantitative comparison, initial rates can be calculated from the slopes of these plots. The ratio of the initial rates will provide the relative reactivity.

Decision Workflow for Substrate Selection

Choosing between the fluoro and chloro analog is a multifactorial decision. The following workflow illustrates key considerations for a researcher.

Decision_Workflow start Project Goal: Synthesize Target Molecule via SNAr check_reactivity Is high reactivity critical? (e.g., weak nucleophile, steric hindrance, sensitive functional groups) start->check_reactivity use_fluoro Select 5-Fluoro Analog (this compound) check_reactivity->use_fluoro Yes check_conditions Can the reaction tolerate higher temperatures or longer reaction times? check_reactivity->check_conditions No proceed Proceed with synthesis. Optimize reaction conditions. use_fluoro->proceed use_chloro Select 5-Chloro Analog (5-Chloro-2-methyl-4-nitropyridine 1-oxide) check_conditions->use_chloro Yes fail Re-evaluate synthetic route. Consider alternative coupling strategies. check_conditions->fail No use_chloro->proceed

Caption: Decision workflow for selecting between fluoro and chloro analogs in SNAr synthesis.

Conclusion

For researchers and drug development professionals, understanding the relative reactivity of these key pyridine intermediates is paramount for efficient and rational synthesis design. The evidence from established principles of physical organic chemistry is unequivocal: This compound is a significantly more reactive substrate in nucleophilic aromatic substitution reactions than its chloro analog. [2][3]

This enhanced reactivity allows for the use of milder reaction conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule and improving overall process efficiency.[2] While the chloro-analog is a viable and often more economical intermediate, the fluoro-derivative provides a powerful option for challenging substitutions or when reaction conditions must be kept mild. The choice, therefore, depends on a careful balance of required reactivity, process constraints, and economic considerations.

References

A Comparative Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Other Nitropyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, nitropyridine derivatives serve as crucial building blocks for the synthesis of a wide array of bioactive molecules.[1][2] Their unique electronic properties make them versatile intermediates in the development of novel therapeutics. This guide provides a comparative analysis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against other nitropyridine derivatives, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions and their potential biological applications. This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal building blocks for their synthetic and drug discovery endeavors.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of nitropyridine derivatives in SNAr reactions is a critical factor in their utility as synthetic intermediates. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the pyridine ring nitrogen, activates the aromatic system towards nucleophilic attack. The position and nature of other substituents on the pyridine ring further modulate this reactivity.

Key Factors Influencing Reactivity:

  • Position of the Leaving Group: Halogens or other leaving groups at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution. This is attributed to the ability of the ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • Nature of the Leaving Group: In SNAr reactions, fluoride is often a better leaving group than chloride, which is counterintuitive to the trend in aliphatic nucleophilic substitutions. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and stabilizing the anionic intermediate.[3]

  • Presence of a Nitro Group: The strongly electron-withdrawing nitro group significantly enhances the reactivity of the pyridine ring towards nucleophiles, particularly when positioned ortho or para to the leaving group.[2]

  • The N-Oxide Moiety: The N-oxide group in pyridine N-oxides acts as a strong electron-withdrawing group, further activating the ring for nucleophilic substitution, especially at the 4-position.[4]

Comparative Reactivity: Fluoro vs. Chloro Derivatives

This principle suggests that This compound is expected to be more reactive towards nucleophiles than 2-chloro-5-methyl-4-nitropyridine-N-oxide . This higher reactivity can be advantageous in synthetic schemes, potentially allowing for milder reaction conditions and shorter reaction times.

Biological Activity of Nitropyridine Derivatives

Nitropyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. The N-oxide functionality, in particular, has been incorporated into numerous compounds with therapeutic potential.[5]

Studies on 4-nitropyridine 1-oxide and its alkyl derivatives have revealed their potential as carcinogens and mutagens.[1] The position of the alkyl substituent has been shown to significantly influence this activity, with 3-methyl-4-nitropyridine 1-oxide being a potent carcinogen.[1] This highlights the importance of the substitution pattern in determining the biological profile of these compounds.

The incorporation of a fluorine atom into pyridine-based scaffolds is a common strategy in medicinal chemistry to enhance drug potency, selectivity, and metabolic stability.[6] Therefore, this compound represents a promising starting material for the synthesis of novel drug candidates with potentially improved pharmacological properties.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are not extensively detailed in the public domain, protocols for structurally similar compounds can serve as a valuable guide for researchers.

Synthesis of 2-chloro-5-methyl-4-nitropyridine-N-oxide

A common method for the synthesis of nitropyridine N-oxides involves the nitration of the corresponding pyridine N-oxide. The following protocol describes the synthesis of 2-chloro-5-methyl-4-nitropyridine-N-oxide:

Procedure: [2]

  • To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Adjust the pH to 2-3 with a sodium carbonate solution.

  • Collect the resulting yellow solid by filtration and wash it with ice water.

  • Combine the filtrates and extract them with hot chloroform.

  • Combine the organic phases, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

This protocol can likely be adapted for the synthesis of this compound from the corresponding fluorinated precursor.

Summary of Comparative Data

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and a representative chlorinated analog.

PropertyThis compound2-chloro-5-methyl-4-nitropyridine-N-oxide
CAS Number 113209-88-4[7]60323-96-8[2]
Molecular Formula C₆H₅FN₂O₃[7]C₆H₅ClN₂O₃
Molecular Weight 172.11 g/mol [7]188.57 g/mol
Reactivity in SNAr Expected to be higherExpected to be lower
Potential Applications Precursor for fluorinated bioactive moleculesPrecursor for bioactive molecules

Visualizing Reaction Pathways

To illustrate the concepts discussed, the following diagrams created using Graphviz depict a generalized SNAr reaction pathway and a decision-making workflow for selecting a halogenated nitropyridine intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitropyridine Nitropyridine Derivative (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nitropyridine->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Meisenheimer Product Substituted Pyridine Derivative Meisenheimer->Product Elimination of Leaving Group

Generalized SNAr Mechanism

Halogen_Choice_Workflow start Start: Need for a Nitropyridine Intermediate reactivity_needed Is high reactivity crucial? start->reactivity_needed cost_consideration Is cost a major constraint? reactivity_needed->cost_consideration No fluoro_choice Select Fluorinated Derivative (e.g., this compound) reactivity_needed->fluoro_choice Yes cost_consideration->fluoro_choice No chloro_choice Select Chlorinated Derivative (e.g., 2-chloro-5-methyl-4-nitropyridine-N-oxide) cost_consideration->chloro_choice Yes end Proceed with Synthesis fluoro_choice->end chloro_choice->end

Decision Workflow for Halogenated Nitropyridines

Conclusion

This compound stands out as a highly promising building block for chemical synthesis and drug discovery. Its anticipated high reactivity in SNAr reactions, a consequence of the fluorine substituent, offers potential advantages over its chlorinated counterparts, including the possibility of milder reaction conditions and improved yields. The presence of the fluorine atom also provides an avenue for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. While direct comparative experimental data remains limited, the foundational principles of organic chemistry strongly support the superior performance of this fluorinated derivative in many synthetic applications. Further experimental investigation is warranted to fully elucidate and quantify the comparative performance of this compound against other nitropyridine derivatives.

References

Purity Analysis of Synthesized 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques for determining the purity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines experimental protocols and presents a logical workflow for comprehensive purity assessment.

Introduction to this compound

This compound (CAS RN: 113209-88-4) is a substituted pyridine N-oxide with the molecular formula C6H5FN2O3.[1][2] Its structural features, including a fluorine atom, a nitro group, and an N-oxide moiety, make it a versatile building block in medicinal chemistry. The purity of this compound is paramount as impurities can lead to unwanted side reactions, affect product yield, and introduce toxic byproducts in subsequent synthetic steps.

Comparative Analysis of Analytical Methods

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural information and confirmation of identity.

Table 1: Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[3]High resolution, high sensitivity, quantitative accuracy, applicable for a wide range of compounds.[3][4]Requires method development, can be time-consuming, may require specific detectors for certain impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).[5]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, not ideal for separating complex mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification.[6][7]May not distinguish between isomers without fragmentation analysis, quantification can be challenging without appropriate standards.
Gas Chromatography (GC) Separation based on the partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many pyridine N-oxides.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine N-oxide derivatives and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 310 nm. A DAD can be used to monitor a wider range of wavelengths to detect potential impurities with different chromophores.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identification of impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons and the methyl group will be characteristic of the target compound. The introduction of the N-oxide group typically leads to a downfield shift of neighboring protons compared to the parent pyridine.[5]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Mass Spectrometry (MS)

LC-MS is a powerful tool for confirming the molecular weight and identifying impurities.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • Ionization Mode: Positive ESI is generally suitable for pyridine derivatives.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

  • Data Acquisition: Acquire full scan mass spectra to detect the molecular ion of the target compound ([M+H]⁺) and any potential impurities. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of unknown impurities. The loss of an oxygen atom is a common fragmentation pattern for pyridine N-oxides.[6]

Potential Impurities and Their Detection

Impurities in the synthesized this compound can arise from several sources, including unreacted starting materials, side products from the synthesis, and degradation products.

Table 2: Potential Impurities and Recommended Detection Methods
Potential ImpurityStructureOriginPrimary Detection Method
5-Fluoro-2-methylpyridine C₆H₆FNIncomplete N-oxidationHPLC, GC-MS
2-Methyl-4-nitropyridine 1-oxide C₆H₆N₂O₃Incomplete fluorinationHPLC, MS
Isomeric Nitropyridine N-oxides C₆H₅FN₂O₃Non-regioselective nitrationHPLC, NMR
Starting Materials for Synthesis VariesIncomplete reactionHPLC, GC-MS
Deoxygenated Product C₆H₅FN₂O₂Reduction during workup or storageHPLC, MS

Workflow and Data Interpretation

A systematic workflow is crucial for the efficient and accurate purity analysis of the synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Quantitative & Qualitative Analysis cluster_confirmation Confirmatory Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound TLC Thin-Layer Chromatography (TLC) (Initial Purity Check) Synthesis->TLC HPLC HPLC Analysis (Purity %, Impurity Profile) TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) TLC->NMR LCMS LC-MS Analysis (Molecular Weight Confirmation, Impurity Identification) HPLC->LCMS If impurities detected Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Purify Further Purification Required Purity_Check->Purify No Impurity_Formation cluster_reactants Starting Materials cluster_reactions Synthetic Steps cluster_products Products & Impurities SM1 5-Fluoro-2-methylpyridine N_Oxidation N-Oxidation SM1->N_Oxidation Impurity1 5-Fluoro-2-methylpyridine (Incomplete N-Oxidation) N_Oxidation->Impurity1 Incomplete Impurity2 5-Fluoro-2-methylpyridine 1-oxide (Incomplete Nitration) N_Oxidation->Impurity2 Main Path Nitration Nitration Target This compound (Target Compound) Nitration->Target Regioselective Impurity3 Isomeric Nitropyridine N-oxides (Side Reaction) Nitration->Impurity3 Non-regioselective Impurity2->Nitration

References

A Comparative Spectroscopic Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and its structurally related derivatives. The objective is to provide a comprehensive reference for the identification, characterization, and analysis of this important class of compounds, which are of significant interest in medicinal chemistry and materials science. The following sections present a comparative analysis of their spectroscopic data, detailed experimental protocols for key analytical techniques, and a logical workflow for their synthesis and characterization.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data of Substituted Nitropyridine 1-Oxides

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
4-Nitropyridine 1-oxide Not Specified8.35 (d, J=7.0, 2H), 7.45 (d, J=7.0, 2H)
3-Methyl-4-nitropyridine 1-oxide Not Specified8.20 (s, 1H), 8.05 (d, J=6.5, 1H), 7.30 (d, J=6.5, 1H), 2.50 (s, 3H)
2-Chloro-5-methyl-4-nitropyridine 1-oxide Not Specified8.30 (s, 1H), 7.50 (s, 1H), 2.40 (s, 3H)
3-Fluoro-4-nitropyridine 1-oxide Not Specified8.4 (d, J=4.5, 1H), 8.2 (dd, J=8.5, 4.5, 1H), 7.4 (t, J=8.5, 1H)
This compound (Predicted) CDCl₃~8.1-8.3 (s, 1H, H-6), ~7.3-7.5 (d, J(H-F) ≈ 8-10, 1H, H-3), ~2.5-2.7 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data of Substituted Nitropyridine 1-Oxides

CompoundSolventChemical Shift (δ, ppm)
4-Nitropyridine 1-oxide Not Specified147.0, 140.0, 125.0
3-Methyl-4-nitropyridine 1-oxide Not Specified155.5, 145.8, 138.2, 128.5, 124.1, 17.8
2-Chloro-5-methyl-4-nitropyridine 1-oxide Not Specified150.1, 146.2, 139.8, 130.5, 125.3, 18.2
3-Fluoro-4-nitropyridine 1-oxide Not Specified~155-165 (d, ¹J(C-F)), ~140-150 (d, ²J(C-F)), ~135-145, ~120-130 (d, ²J(C-F)), ~115-125 (d, ³J(C-F))
This compound (Predicted) CDCl₃~150-160 (d, ¹J(C-F)), ~145-155 (d, ²J(C-F)), ~140-150, ~130-140 (d, ²J(C-F)), ~120-130 (d, ³J(C-F)), ~18-20

Table 3: IR Spectroscopic Data of Substituted Nitropyridine 1-Oxides

CompoundMediumKey Vibrational Frequencies (cm⁻¹)
4-Nitropyridine 1-oxide [1][2][3]KBr disc~1600 (aromatic C=C), ~1515, ~1345 (NO₂ asymmetric and symmetric stretching), ~1250 (N-O stretching)
3-Fluoro-4-nitropyridine 1-oxide Not SpecifiedExpected: ~1600 (aromatic C=C), ~1520, ~1350 (NO₂ stretching), ~1260 (N-O stretching), ~1000-1100 (C-F stretching)
This compound (Predicted) KBr discExpected: ~1600 (aromatic C=C), ~1520, ~1350 (NO₂ stretching), ~1260 (N-O stretching), ~1000-1100 (C-F stretching)

Table 4: Mass Spectrometry Data of Substituted Nitropyridine 1-Oxides

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
4-Nitropyridine 1-oxide EI140124 ([M-O]⁺), 94 ([M-O-NO]⁺), 82, 66
2-Chloro-5-methyl-4-nitropyridine 1-oxide ESI189/191173/175 ([M-O]⁺), 143/145 ([M-O-NO]⁺), 127/129
3-Fluoro-4-nitropyridine 1-oxide ESI159143 ([M-O]⁺), 113 ([M-O-NO]⁺), 97
This compound (Predicted) ESI173157 ([M-O]⁺), 127 ([M-O-NO]⁺), 111

Table 5: ¹⁹F NMR and UV-Vis Spectroscopic Data of Fluorinated Pyridine Derivatives

CompoundSolvent¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)UV-Vis λmax (nm)
3-Fluoropyridine CDCl₃-131.5~260
3-Fluoro-4-nitropyridine 1-oxide Not SpecifiedExpected: -110 to -130Expected: ~320-350
This compound (Predicted) CDCl₃Expected: -120 to -140Expected: ~330-360

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following are general methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyridine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker).

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a fluorine probe.

    • Pulse Program: Standard single-pulse sequence, proton-decoupled.

    • Number of Scans: 64-256.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

    • Reference: External or internal standard such as CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind 1-2 mg of the pyridine derivative with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: Mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive or negative, depending on the analyte. For pyridine N-oxides, positive mode is common ([M+H]⁺).

    • Mass Range: A range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation.

    • Fragmentation (MS/MS): For structural elucidation, a precursor ion is selected and fragmented using collision-induced dissociation (CID) with an inert gas (e.g., argon).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0).

  • Data Acquisition:

    • Instrument: UV-Vis spectrophotometer.

    • Scan Range: Typically 200-800 nm.

    • Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

    • Measurement: The absorbance spectrum of the sample solution is recorded. The wavelength of maximum absorbance (λmax) is determined.

Synthesis and Analysis Workflow

The synthesis of this compound and its derivatives typically involves a multi-step process. A general workflow for the synthesis and subsequent spectroscopic analysis is illustrated below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis start Starting Material (e.g., 3-Fluoro-6-methylpyridine) n_oxidation N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->n_oxidation intermediate Intermediate (3-Fluoro-6-methylpyridine 1-oxide) n_oxidation->intermediate nitration Nitration (e.g., HNO₃/H₂SO₄) intermediate->nitration product Final Product (this compound) nitration->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization uv_vis UV-Vis Spectroscopy product->uv_vis Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitropyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Nitropyridine N-Oxide Scaffolds, Supported by Experimental Data.

Introduction to Nitropyridine N-Oxides and the Role of Fluorination

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The N-oxide functional group can influence the electronic properties of the pyridine ring, often enhancing its biological activity and modulating its metabolic profile. The nitro group is a strong electron-withdrawing group that can further enhance the biological potential of these compounds.

Fluorine, being the most electronegative element, possesses unique properties that can profoundly impact a molecule's biological activity. The introduction of a fluorine atom can alter:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an increased half-life of the compound.

  • Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.

  • Binding Affinity: The high electronegativity of fluorine can lead to altered electronic interactions with target proteins, potentially enhancing binding affinity and potency.

  • Acidity/Basicity: The presence of a fluorine atom can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and thereby its solubility and target engagement.

This guide will explore the potential implications of fluorination on the biological activity of nitropyridine N-oxides, focusing on antimicrobial and cytotoxic effects.

Comparative Biological Activity Data

As previously stated, direct comparative studies providing quantitative data (e.g., IC₅₀ or MIC values) for a fluorinated nitropyridine N-oxide and its direct non-fluorinated analog are not available in the reviewed literature. However, for illustrative purposes, the following tables demonstrate how such data would be presented.

Table 1: Illustrative Cytotoxicity Data (Hypothetical)

CompoundStructureCancer Cell LineIC₅₀ (µM)
4-Nitropyridine N-oxideC₅H₄N₂O₃HeLa (Cervical)[Data Not Available]
A549 (Lung)[Data Not Available]
MCF-7 (Breast)[Data Not Available]
3-Fluoro-4-nitropyridine N-oxideC₅H₃FN₂O₃HeLa (Cervical)[Data Not Available]
A549 (Lung)[Data Not Available]
MCF-7 (Breast)[Data Not Available]

Table 2: Illustrative Antimicrobial Activity Data (Hypothetical)

CompoundStructureBacterial StrainMIC (µg/mL)
4-Nitropyridine N-oxideC₅H₄N₂O₃Staphylococcus aureus[Data Not Available]
Escherichia coli[Data Not Available]
Pseudomonas aeruginosa[Data Not Available]
3-Fluoro-4-nitropyridine N-oxideC₅H₃FN₂O₃Staphylococcus aureus[Data Not Available]
Escherichia coli[Data Not Available]
Pseudomonas aeruginosa[Data Not Available]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_antimicrobial Antimicrobial Susceptibility Workflow c1 Seed Cells in 96-well Plate c2 Treat with Serial Dilutions of Compounds c1->c2 c3 Incubate for 48-72h c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate for 4h c4->c5 c6 Add Solubilization Buffer c5->c6 c7 Measure Absorbance c6->c7 c8 Calculate IC50 c7->c8 a1 Prepare Serial Dilutions in 96-well Plate a3 Inoculate Wells a1->a3 a2 Prepare Standardized Bacterial Inoculum a2->a3 a4 Incubate for 16-20h a3->a4 a5 Visually Assess Growth a4->a5 a6 Determine MIC a5->a6

Caption: Workflow for in vitro cytotoxicity and antimicrobial susceptibility testing.

Potential Signaling Pathway Involvement (Hypothetical)

Given the presence of the nitro group, one potential mechanism of action, particularly in hypoxic conditions found in solid tumors, could involve bioreductive activation.

signaling_pathway compound Nitropyridine N-Oxide reductases Cellular Reductases compound->reductases hypoxia Hypoxic Environment (e.g., Solid Tumor) hypoxia->reductases Upregulation radical Reactive Nitro Radical reductases->radical Bioreductive Activation dna_damage DNA Damage radical->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Hypothetical bioreductive activation pathway of nitropyridine N-oxides.

Conclusion

While direct comparative experimental data between fluorinated and non-fluorinated nitropyridine N-oxides is currently lacking in the scientific literature, the principles of medicinal chemistry suggest that fluorination could significantly enhance the biological activity of these compounds. The expected improvements in metabolic stability and target interaction warrant the synthesis and evaluation of fluorinated analogs. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. Future research focusing on a direct comparison is essential to fully elucidate the structure-activity relationships within this promising class of compounds and to guide the development of novel therapeutic agents.

Comparative Guide to Analytical Methods for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated analytical methods for the characterization and quantification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The selection of an appropriate analytical technique is crucial for ensuring the quality, purity, and consistency of this important chemical intermediate in research and drug development. This document compares common analytical techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Data Presentation: A Comparative Overview

The following tables provide a summary of quantitative data and key performance characteristics for the most relevant analytical methods for this compound and structurally similar compounds.

Table 1: Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase, coupled with mass-based detection.
Typical Column C18 reverse-phase column.[1]Capillary columns (e.g., DB-5ms).
Mobile Phase/Carrier Gas Acetonitrile/water gradients with additives like formic or phosphoric acid.[1][2]Inert gases such as helium or nitrogen.[3]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).[3]
Sample Requirements Soluble in the mobile phase.Volatile and thermally stable.
Key Advantages Suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information from mass spectra.[3]
Common Applications Purity determination, impurity profiling, and quantitative analysis.Identification of volatile impurities and degradation products.

Table 2: Spectroscopic Methods

ParameterNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the absorption of infrared radiation by molecular vibrations.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed molecular structure, including connectivity and stereochemistry.[4][5]Presence of functional groups.Molecular weight and fragmentation patterns.[6]
Sample Preparation Dissolution in a deuterated solvent.[7]Minimal; can be analyzed as a solid, liquid, or gas.[8]Typically introduced via a chromatographic system (GC-MS, LC-MS).[9]
Key Advantages Unambiguous structure elucidation.[5]Fast and non-destructive.High sensitivity and specificity.
Common Applications Structural confirmation of the main component and impurities.[4]Identification of key functional groups.Molecular weight determination and impurity identification.[6]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for similar pyridine N-oxide compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Pyridine N-Oxide Derivatives

This method is adapted from a reverse-phase HPLC analysis of pyridine derivatives.[1]

  • Instrumentation : An HPLC system equipped with a UV-Vis or DAD detector.

  • Column : Waters Symmetry C18, 150 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase : A gradient mixture of 10 mmol KH₂PO₄/H₃PO₄ buffer and acetonitrile.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Detection : UV detection at 230 nm.[1]

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyridine N-oxide Analysis

This protocol is based on a general method for the analysis of pyridine N-oxide.[3]

  • Instrumentation : A GC-MS system.

  • Column : A suitable capillary column for the analysis of polar compounds.

  • Carrier Gas : Helium.[3]

  • Injector Temperature : 250°C.

  • Oven Temperature Program : Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) [7]

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : A 400 or 500 MHz NMR spectrometer.

  • Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy [8]

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze the sample as a thin film on a salt plate if it is a liquid.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separate on Column inject->separate detect Detect with UV/DAD separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Compound integrate->quantify

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis dissolve_gc Dissolve in Volatile Solvent inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separate on Column inject_gc->separate_gc ionize_ms Ionize and Detect by MS separate_gc->ionize_ms analyze_spec Analyze Mass Spectrum ionize_ms->analyze_spec identify Identify Components analyze_spec->identify

Caption: Experimental workflow for GC-MS analysis.

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire Spectra (1H, 13C, 19F) prep_nmr->acq_nmr proc_nmr Process Data acq_nmr->proc_nmr elucidate_nmr Elucidate Structure proc_nmr->elucidate_nmr prep_ir Prepare KBr Pellet/Thin Film acq_ir Acquire Spectrum prep_ir->acq_ir identify_ir Identify Functional Groups acq_ir->identify_ir

Caption: Logical relationships in spectroscopic analysis.

References

Comparative Analysis of the Electronic Properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the electronic properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against related pyridine N-oxide derivatives. This document synthesizes available computational data to predict and understand the impact of substituent groups on the electronic structure of this class of compounds.

The introduction of a fluorine atom, a methyl group, and a nitro group to the pyridine N-oxide scaffold is expected to significantly modulate its electronic properties, influencing its reactivity, polarity, and potential as a pharmacological agent.[1] Pyridine N-oxide derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their electronic characteristics.[2] This guide leverages computational studies on analogous compounds to provide a foundational understanding of this compound.

Comparative Electronic Properties

The electronic properties of this compound can be inferred by comparing it with well-characterized parent compounds and derivatives. Key electronic descriptors include dipole moment, HOMO-LUMO energy gap, and bond parameters. The following table summarizes a comparative analysis based on existing literature for related molecules.

CompoundKey SubstituentsPredicted Impact on Electronic PropertiesReference Compound Data
This compound -F, -CH3, -NO2, N-O- Fluorine: Strong electron-withdrawing group, increases electrophilicity. - Methyl: Electron-donating group, influences regioselectivity. - Nitro: Potent electron-withdrawing group, significantly lowers LUMO energy. - N-Oxide: Increases polarity and acts as both a hydrogen bond acceptor and donor.[3]No direct experimental/computational data available.
Pyridine N-oxide N-OBaseline for comparison. Possesses a significant dipole moment.[4]Dipole Moment: ~4.37 D[4]
4-Nitropyridine N-oxide -NO2, N-OThe electron-withdrawing nitro group decreases the N-O bond length and increases the ipso-angle of the pyridine ring.[2]N-O Bond Length: Shorter than pyridine N-oxide.[2]
4-Methylpyridine N-oxide -CH3, N-OThe electron-donating methyl group leads to an increase in the N-O bond length.[2]N-O Bond Length: Longer than pyridine N-oxide.[2]
2-Fluoro-5-nitropyridine -F, -NO2The fluorine and nitro groups enhance the electrophilic character of the pyridine ring.No specific electronic property data available in the provided context.

Computational Methodology for Electronic Structure Analysis

The electronic properties of pyridine N-oxide derivatives are typically investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[2] A standard computational workflow for analyzing a novel compound like this compound is outlined below.

G Computational Workflow for Electronic Property Analysis cluster_0 Model Preparation cluster_1 Quantum Chemical Calculation cluster_2 Data Analysis and Comparison mol_build Molecular Structure Input (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) freq_calc->elec_prop data_analysis Analysis of Calculated Properties elec_prop->data_analysis comparison Comparison with Analogs (e.g., 4-Nitropyridine N-oxide) data_analysis->comparison

Caption: A typical workflow for the computational analysis of electronic properties.

Experimental Protocols for Validation

Experimental validation of computational predictions is crucial. Key experimental techniques for characterizing the electronic properties of novel compounds include:

  • X-ray Crystallography: To determine the precise molecular geometry, including bond lengths and angles, which are influenced by the electronic distribution.[2]

  • Spectroscopy (UV-Vis, IR, NMR): UV-Vis spectroscopy provides information about electronic transitions.[5][6] Infrared (IR) spectroscopy can probe the vibrational frequencies of bonds like the N-O bond, which is sensitive to the electronic environment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy reveals details about the chemical environment of atoms, which is dictated by the electron density.[3]

  • Electrochemical Methods: Techniques like cyclic voltammetry can be used to experimentally determine redox potentials, which are related to the HOMO and LUMO energies.[7]

Signaling Pathway and Logical Relationship Visualization

The electronic properties of a molecule like this compound directly influence its potential interactions within a biological system. The following diagram illustrates the logical relationship between molecular electronic properties and potential biological activity.

G From Electronic Properties to Biological Activity cluster_0 Molecular Properties cluster_1 Intermolecular Interactions cluster_2 Biological Outcome elec_prop Electronic Properties (HOMO/LUMO, Dipole Moment, ESP) binding Receptor Binding Affinity elec_prop->binding Influences membrane Membrane Permeability elec_prop->membrane Affects struc_prop Structural Properties (Bond Lengths, Angles) struc_prop->binding Dictates activity Pharmacological Activity / Toxicity binding->activity Leads to membrane->activity Contributes to

Caption: Relationship between electronic properties and biological activity.

References

Benchmarking the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against an established method for a structurally related compound, 3-Fluoro-4-nitropyridine 1-oxide. The comparison focuses on reaction efficiency, offering a benchmark for researchers engaged in the synthesis of fluorinated pyridine N-oxide derivatives, which are crucial building blocks in medicinal chemistry and drug discovery.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound and a literature-reported method for 3-Fluoro-4-nitropyridine 1-oxide.

ParameterProposed Synthesis: this compoundAlternative Method: 3-Fluoro-4-nitropyridine 1-oxide
Starting Material 5-Bromo-2-methylpyridine3-Fluoropyridine
Key Intermediates 5-Bromo-2-methylpyridine 1-oxide, 5-Bromo-2-methyl-4-nitropyridine 1-oxide3-Fluoropyridine 1-oxide
Overall Yield ~32% (Estimated)Not explicitly stated, multi-step
Step 1 Yield N-Oxidation: 95%[1]N-Oxidation: 96.2%
Step 2 Yield Nitration: 90%[2]Nitration: Yield not specified
Step 3 Yield Fluorination: ~37% (Analogous reaction)[3]-
Key Reagents Hydrogen peroxide, Acetic acid, Sulfuric acid, Fuming nitric acid, Tetrabutylammonium fluoride (TBAF)Hydrogen peroxide, Acetic acid, Fuming nitric acid, Sulfuric acid
Reaction Conditions N-Oxidation: 70-80°C; Nitration: 90°C; Fluorination: Room TemperatureN-Oxidation: 70-80°C; Nitration: <0°C

Proposed Synthetic Workflow

The proposed synthesis for this compound is a three-step process commencing with the N-oxidation of 5-bromo-2-methylpyridine, followed by nitration and subsequent nucleophilic aromatic substitution to introduce the fluorine atom.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Fluorination A 5-Bromo-2-methylpyridine B 5-Bromo-2-methylpyridine 1-oxide A->B H₂O₂, Acetic Acid 70-80°C, 12h Yield: 95% C 5-Bromo-2-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ 90°C, 2h Yield: 90% D This compound C->D TBAF, DMSO Room Temp. Yield: ~37% (estimated)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2-methylpyridine 1-oxide [1] In a suitable reaction vessel, 5-bromo-2-methylpyridine (80 g, 462 mmol) is suspended in glacial acetic acid (300 ml). To this suspension, 35% aqueous hydrogen peroxide is added. The reaction mixture is heated in a water bath at 70-80°C for 3 hours. An additional portion of hydrogen peroxide (35 ml) is then added, and the mixture is maintained at the same temperature for another 9 hours. The mixture is then concentrated under vacuum to approximately 100 ml, diluted with water (100 ml), and concentrated again as much as possible. Upon cooling to room temperature, the product precipitates. The solid is collected by filtration and washed with cold ethanol (2 x 50 ml) to afford 5-bromo-2-methylpyridine 1-oxide as a white solid (Yield: ~95%).

Step 2: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide [2] 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) is dissolved in sulfuric acid (4 mL) and the solution is cooled to 0°C in an ice bath. Fuming nitric acid (3 mL) is added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90°C for 2 hours. The reaction is subsequently cooled in an ice bath and the pH is carefully adjusted to 10 with a 2 M aqueous sodium carbonate solution. The resulting solution is extracted twice with dichloromethane. The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide (Yield: 90%).

Step 3: Synthesis of this compound (Proposed) This protocol is based on an analogous fluorination of 3-bromo-4-nitropyridine N-oxide.[3]

To a solution of 5-bromo-2-methyl-4-nitropyridine 1-oxide in anhydrous dimethyl sulfoxide (DMSO), tetrabutylammonium fluoride (TBAF) (0.5 equivalents) is added at room temperature. The reaction mixture is stirred for several minutes. The formation of the product is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound. The expected yield, based on the analogous reaction, is approximately 37%.

Alternative Method: Synthesis of 3-Fluoro-4-nitropyridine 1-oxide

Step 1: Synthesis of 3-Fluoropyridine 1-oxide In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 3-fluoropyridine (40g) is mixed with acetic acid (200ml) and 35% hydrogen peroxide (40ml). The mixture is heated on a water bath at 70-80°C for 3 hours. Additional hydrogen peroxide (25 ml) is added dropwise, and heating is continued for another 9 hours. The mixture is concentrated under reduced pressure to about 100 ml, diluted with 100 ml of water, and the water is removed by distillation under reduced pressure. The residue is neutralized with anhydrous sodium carbonate to a strongly alkaline pH and extracted with chloroform. The chloroform extract is dried with anhydrous sodium sulfate and the solvent is evaporated to yield 3-fluoropyridine 1-oxide as a reddish-brown oily liquid.

Step 2: Synthesis of 3-Fluoro-4-nitropyridine 1-oxide A solution of 3-fluoropyridine 1-oxide in concentrated sulfuric acid is prepared and cooled in an ice-salt bath to below 0°C. Fuming concentrated nitric acid is added dropwise while maintaining vigorous stirring and the low temperature. After the addition is complete, the mixture is stirred at 0°C for 3.5 hours. The reaction mixture is then slowly poured into crushed ice with vigorous stirring. The precipitated white crystals are filtered, washed with ice water until neutral, rinsed with a small amount of ice-cold methanol, and dried under vacuum at 60°C to a constant weight to obtain 3-fluoro-4-nitropyridine 1-oxide.

Discussion

The proposed synthesis of this compound leverages well-established N-oxidation and nitration reactions with high reported yields for the initial steps. The final, crucial fluorination step is projected based on a closely related nucleophilic aromatic substitution, suggesting a moderate yield. This route offers a clear and logical progression to the target molecule.

The alternative synthesis of 3-Fluoro-4-nitropyridine 1-oxide also employs a two-step sequence of N-oxidation followed by nitration. While the N-oxidation step proceeds with a very high yield, the nitration is performed at a significantly lower temperature, which might be a consideration for process safety and energy consumption on a larger scale.

The choice between these synthetic strategies would depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The proposed method for the synthesis of this compound provides a solid foundation for further optimization studies, particularly for the fluorination step, to enhance the overall efficiency of the process.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a compound that, due to its chemical structure, requires careful management as hazardous waste.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established by examining data from structurally similar compounds. These include other fluorinated and nitrated pyridine derivatives. The overarching principle is to treat this compound with a high degree of caution, assuming it possesses properties such as potential toxicity, and skin and eye irritation.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Considerations:

  • Avoid Contact: Prevent the compound from coming into contact with skin, eyes, or clothing.[1][2][3]

  • Prevent Inhalation and Ingestion: Do not breathe in dust or fumes.[1][2][4] Do not eat, drink, or smoke when handling this product.[2]

  • Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek prompt medical attention for any exposure.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep chlorinated and non-chlorinated solvent waste separate.[6]

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables like gloves and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][4]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Institutional Disposal Program:

    • Arrange for pickup and disposal through your institution's official hazardous waste program.[5] Do not attempt to treat or neutralize the chemical waste yourself without a validated and approved procedure.[5]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning procedure. Collect all decontamination materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard information gleaned from analogous compounds, which should be considered as potential properties of this compound until specific data is available.

Hazard ClassificationCompound AnalogueGHS CategorySource
Acute Oral Toxicity4-Nitropyridine N-oxideCategory 3[2]
Skin Corrosion/Irritation4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridineCategory 2[1][2]
Serious Eye Damage/Irritation4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridineCategory 2[1][2]
Specific target organ toxicity (single exposure)4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridineCategory 3 (Respiratory system)[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have 5-Fluoro-2-methyl-4-nitropyridine 1-oxide waste for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Ensure Safety fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all waste (solid & liquid) in a compatible, sealed container fume_hood->collect_waste Proceed with collection label_waste Label container with: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs end End: Waste properly disposed by authorized personnel contact_ehs->end Final Step

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in alignment with institutional and regulatory standards.

References

Personal protective equipment for handling 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The following recommendations are based on best practices for handling structurally similar hazardous chemicals and are intended for use by trained professionals in a laboratory setting.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 113209-88-4
Molecular Formula C₆H₅FN₂O₃[1]
Appearance Likely a solid[2]
Hazards Based on similar compounds, it is expected to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][3][4]

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with side shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[5]
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves are recommended.[5] Inspect gloves before each use and dispose of them after contact with the chemical.[5]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if dust or aerosols are generated.[2] A respiratory protection program that includes fit testing should be in place.[5][6]
Footwear Closed-toe shoesShoes must cover the entire foot.

Experimental Protocols

Handling and Operational Plan:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is donned correctly.

  • Weighing and Transfer : When weighing or transferring the solid, use techniques that minimize dust generation.

  • Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2] Decontaminate the work area.

Disposal Plan:

  • Waste Segregation : All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of the hazardous waste through an approved waste disposal plant.[2] Do not dispose of it down the drain or in regular trash.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Safety Workflow

Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS & Safety Protocols B Verify Fume Hood Certification A->B C Check Eyewash & Safety Shower B->C D Don Appropriate PPE C->D E Handle in Fume Hood D->E F Minimize Dust Generation E->F G Perform Experiment F->G H Segregate Hazardous Waste G->H I Decontaminate Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Safety workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.